1-BOC-4-(tosyloxy)piperidine
Description
Properties
IUPAC Name |
tert-butyl 4-(4-methylphenyl)sulfonyloxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-13-5-7-15(8-6-13)24(20,21)23-14-9-11-18(12-10-14)16(19)22-17(2,3)4/h5-8,14H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOMRHLHPZAEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577673 | |
| Record name | tert-Butyl 4-[(4-methylbenzene-1-sulfonyl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118811-07-7 | |
| Record name | tert-Butyl 4-[(4-methylbenzene-1-sulfonyl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butoxycarbonyl)-4-(p-toluenesulfonyloxy)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 1-BOC-4-(tosyloxy)piperidine: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound. This versatile intermediate is a key building block in modern organic synthesis, particularly in the development of novel pharmaceutical agents.
Chemical Identity and Properties
This compound, with the CAS number 118811-07-7, is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a tosyloxy group at the 4-position of the piperidine ring.[1] The Boc group provides stability and allows for selective reactions, while the tosyloxy group serves as an excellent leaving group in nucleophilic substitution reactions.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | tert-butyl 4-(4-methylphenyl)sulfonyloxypiperidine-1-carboxylate | [1] |
| CAS Number | 118811-07-7 | [1][2][3] |
| Molecular Formula | C₁₇H₂₅NO₅S | [1][2][3] |
| Molecular Weight | 355.45 g/mol | [1][2] |
| Appearance | White crystalline powder | |
| Storage | Keep in a dark place, sealed in dry, room temperature | [2][3] |
Spectral Data
| Identifier | Value | Reference |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)C(=O)OC(C)(C)C | [1] |
| InChI | InChI=1S/C17H25NO5S/c1-13-5-7-15(8-6-13)24(20,21)23-14-9-11-18(12-10-14)16(19)22-17(2,3)4/h5-8,14H,9-12H2,1-4H3 | [1] |
| InChI Key | IKOMRHLHPZAEMV-UHFFFAOYSA-N | [1] |
Chemical Structure
The molecular structure of this compound consists of a central six-membered piperidine ring.[1] The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group.[1] At the 4-position of the piperidine ring, a tosyloxy (p-toluenesulfonate) group is attached.[1] This tosyloxy group is a good leaving group, making the 4-position susceptible to nucleophilic attack.
Synthesis and Reactivity
Synthetic Approach
The most common and straightforward method for the synthesis of this compound is the direct tosylation of 1-tert-butoxycarbonyl-4-hydroxypiperidine.[1] This reaction involves treating the precursor with p-toluenesulfonyl chloride in the presence of a suitable base under anhydrous conditions.[1]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Preparation : In a round-bottom flask under an inert atmosphere, dissolve 1-tert-butoxycarbonyl-4-hydroxypiperidine in an anhydrous solvent such as dichloromethane.
-
Addition of Base : Add a suitable base, for example, triethylamine, to the solution.
-
Cooling : Cool the reaction mixture to 0-5°C using an ice bath.[1]
-
Addition of Tosyl Chloride : Slowly add a solution of p-toluenesulfonyl chloride in the same anhydrous solvent to the cooled reaction mixture.
-
Reaction : Stir the reaction mixture at 0-5°C for a specified time (e.g., 12 hours) to allow for the completion of the reaction.[4]
-
Work-up : After the reaction is complete, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Reactivity
The reactivity of this compound is primarily governed by its two key functional groups:
-
Tosyloxyl Group : The tosyloxy group is an excellent leaving group, facilitating nucleophilic substitution reactions at the 4-position of the piperidine ring.[1] This allows for the introduction of a wide variety of functional groups.
-
BOC Protecting Group : The tert-butoxycarbonyl (Boc) group protects the piperidine nitrogen from participating in unwanted side reactions.[1] It is stable under various reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.[1]
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of a wide range of piperidine derivatives, which are prevalent in medicinal chemistry.[1] Its ability to introduce diverse functional groups at the 4-position makes it a crucial building block for the synthesis of:
-
Pharmaceuticals : It is used in the synthesis of potential antipsychotic, analgesic, and anti-inflammatory agents.[1]
-
Selective Ligands : The piperidine scaffold is a common feature in ligands for various receptors and enzymes, making this compound valuable in drug discovery.[1]
-
Complex Molecules : It has been employed in the synthesis of complex natural products and their analogs, such as spirorifamycins.[1]
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated area and wear personal protective equipment, including gloves and safety glasses.[5] For detailed safety information, refer to the Safety Data Sheet (SDS).
References
A Technical Guide to 1-BOC-4-(tosyloxy)piperidine: Synthesis, Reactions, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-Butoxycarbonyl-4-(tosyloxy)piperidine, registered under CAS number 118811-07-7, is a pivotal building block in modern organic and medicinal chemistry.[1] This white crystalline solid serves as a versatile intermediate for the synthesis of a wide array of piperidine-containing compounds, a structural motif frequently found in biologically active molecules and approved pharmaceuticals.[2] The strategic placement of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a tosylate leaving group at the 4-position allows for selective and efficient chemical transformations, making it a valuable tool in the synthesis of novel therapeutic agents.[3] This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of 1-BOC-4-(tosyloxy)piperidine, with a focus on its application in the development of neuroprotective and anticancer agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.
| Property | Value |
| CAS Number | 118811-07-7 |
| Molecular Formula | C₁₇H₂₅NO₅S |
| Molecular Weight | 355.45 g/mol |
| Melting Point | 96.0-100.0 °C |
| Boiling Point | 475.3 °C at 760 mmHg |
| Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents such as dichloromethane and acetone. |
| Stability | Stable under standard laboratory conditions; sensitive to strong acids and bases. |
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the tosylation of commercially available N-Boc-4-hydroxypiperidine. This reaction proceeds via a nucleophilic attack of the hydroxyl group on the sulfur atom of p-toluenesulfonyl chloride, facilitated by a base to neutralize the HCl byproduct.
Experimental Protocol:
To a solution of N-Boc-4-hydroxypiperidine (1 equivalent) in anhydrous dichloromethane, triethylamine (2-4 equivalents) is added, and the mixture is cooled to 0 °C. p-Toluenesulfonyl chloride (1.5-2 equivalents) is then added portion-wise, and the reaction is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography. The reaction is quenched with water, and the organic layer is separated, washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) affords this compound as a white solid. A quantitative yield has been reported for this reaction.
Caption: Synthesis of this compound.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the excellent leaving group ability of the tosylate moiety, which allows for facile nucleophilic substitution reactions at the 4-position of the piperidine ring. The Boc group provides protection for the nitrogen atom, preventing its interference in the desired reaction and allowing for its deprotection at a later stage under acidic conditions.
This versatile intermediate can react with a wide range of nucleophiles, including amines, indoles, phenols, and thiols, to introduce diverse functionalities onto the piperidine scaffold.
Nucleophilic Substitution Reactions
The general workflow for the utilization of this compound in the synthesis of substituted piperidines is depicted below.
Caption: General workflow for synthesizing 4-substituted piperidines.
Applications in Drug Discovery
The piperidine moiety is a common feature in many centrally active drugs. This compound has been instrumental in the synthesis of novel compounds with potential therapeutic applications in neurodegenerative diseases and cancer.
Neuroprotective Agents: Acetylcholinesterase Inhibitors
A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[4] Several potent AChE inhibitors are based on the piperidine scaffold. For instance, the highly potent inhibitor, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil, E2020), with an IC50 of 5.7 nM, highlights the importance of the piperidine core in designing such molecules.[5]
The synthesis of analogs of such compounds can be envisioned through the reaction of this compound with appropriate nucleophiles, followed by further synthetic modifications.
Caption: Mechanism of acetylcholinesterase inhibition.
Anticancer Agents: Quinoxaline Derivatives
Quinoxaline derivatives have emerged as a promising class of anticancer agents, exhibiting a range of biological activities including the inhibition of receptor tyrosine kinases (RTKs) like VEGFR-2, which are crucial for tumor growth and angiogenesis.[1][6] The synthesis of quinoxalinyl-piperazine derivatives with potent anticancer activity has been reported, with some compounds showing IC50 values in the nanomolar range.[1]
Experimental Protocol for a Representative Nucleophilic Substitution:
The following is a general procedure for the reaction of this compound with an amine nucleophile, which is a key step in the synthesis of many biologically active piperidine derivatives.
A mixture of this compound (1 equivalent), the desired amine (1.2 equivalents), and a base such as potassium carbonate (2 equivalents) in a suitable solvent like dimethylformamide (DMF) is heated at a temperature ranging from 60 to 100 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to give the N-Boc-4-amino-piperidine derivative.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Safety Information
This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex piperidine-containing molecules. Its well-defined reactivity allows for the introduction of a wide range of functional groups, making it an indispensable tool for medicinal chemists in the discovery and development of new drugs, particularly in the areas of neurodegenerative diseases and oncology. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in the research and development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-BOC-4-(tosyloxy)piperidine: Synthesis, Reactions, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-BOC-4-(tosyloxy)piperidine, a key intermediate in synthetic organic chemistry. The document details its chemical properties, synthesis protocols, and its versatile applications in the development of novel therapeutics and other functionalized molecules.
Core Compound Data
This compound, systematically named tert-butyl 4-(tosyloxy)piperidine-1-carboxylate, is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a tosyloxy group at the 4-position. This structure makes it an excellent electrophile for nucleophilic substitution reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₅NO₅S | [1] |
| Molecular Weight | 355.45 g/mol | [1] |
| CAS Number | 118811-07-7 | [1] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in a range of organic solvents (e.g., methanol, ethanol, dichloromethane) | [2] |
Synthesis of this compound
The most common synthetic route to this compound involves a two-step process starting from 4-hydroxypiperidine. The first step is the protection of the piperidine nitrogen with a Boc group, followed by the tosylation of the hydroxyl group.
Experimental Protocol: Synthesis from 4-hydroxypiperidine
Step 1: Synthesis of N-Boc-4-hydroxypiperidine [2]
-
To a solution of 4-hydroxypiperidine in a suitable organic solvent such as methanol or dichloromethane, add a base (e.g., potassium carbonate or triethylamine).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the cooled mixture.
-
Allow the reaction to warm to room temperature and continue stirring for 6-12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the resulting residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude N-Boc-4-hydroxypiperidine.
-
If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Step 2: Tosylation of N-Boc-4-hydroxypiperidine [1]
-
Dissolve the N-Boc-4-hydroxypiperidine intermediate in a suitable solvent such as pyridine or dichloromethane.
-
Add a base, typically triethylamine or pyridine, to the solution.[1]
-
Cool the reaction mixture to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl) to the mixture.
-
Allow the reaction to proceed, monitoring its completion by TLC.
-
Upon completion, perform an aqueous workup to remove the base and any salts.
-
Extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate it under reduced pressure to yield this compound.
Key Reactions and Applications
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of 4-substituted piperidines. The tosyloxy group is an excellent leaving group, readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. This allows for the introduction of diverse functional groups at the 4-position of the piperidine ring.
References
An In-depth Technical Guide to 1-BOC-4-(tosyloxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-BOC-4-(tosyloxy)piperidine, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The document details its chemical structure, properties, synthesis, and significant applications.
Chemical Structure and Properties
This compound, with the CAS Number 118811-07-7, is a piperidine derivative containing a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a tosyloxy group at the 4-position.[1][2] The Boc group provides stability and allows for selective reactions, while the tosyloxy group serves as an excellent leaving group in nucleophilic substitution reactions.[1]
SMILES Notation: CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)C(=O)OC(C)(C)C[1]
Molecular Formula: C₁₇H₂₅NO₅S[1]
The presence of both the Boc protecting group and the tosyloxy leaving group makes this compound a versatile building block for introducing the piperidine moiety into a wide array of complex molecules.[1]
Quantitative Data
The following table summarizes the key quantitative data for this compound:
| Property | Value | Reference |
| CAS Number | 118811-07-7 | [1][2] |
| Molecular Weight | 355.45 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Purity | Typically ≥98% | [2] |
| Solubility | Soluble in organic solvents like dichloromethane and acetone | [1] |
| Storage Temperature | Room Temperature | [2][3] |
Experimental Protocols: Synthesis
The synthesis of this compound is a multi-step process that can be achieved through various routes. A common and effective method involves the protection and subsequent tosylation of 4-hydroxypiperidine.
3.1. Synthesis from 4-Hydroxypiperidine
This protocol involves two main steps: the protection of the piperidine nitrogen with a Boc group and the tosylation of the hydroxyl group.
Step 1: Boc Protection of 4-Hydroxypiperidine
-
Materials: 4-Hydroxypiperidine, di-tert-butyl dicarbonate (Boc₂O), and a suitable base (e.g., triethylamine or sodium hydroxide).
-
Procedure: 4-Hydroxypiperidine is dissolved in a suitable solvent, such as a mixture of water and an organic solvent like dichloromethane. The base is added to the solution. Di-tert-butyl dicarbonate is then added portion-wise while stirring at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the organic layer is separated, washed, dried, and concentrated under reduced pressure to yield 1-BOC-4-hydroxypiperidine.
Step 2: Tosylation of 1-BOC-4-hydroxypiperidine
-
Materials: 1-BOC-4-hydroxypiperidine, p-toluenesulfonyl chloride (TsCl), and a base such as pyridine or triethylamine.
-
Procedure: 1-BOC-4-hydroxypiperidine is dissolved in a dry aprotic solvent like dichloromethane or pyridine under an inert atmosphere. The solution is cooled in an ice bath, and p-toluenesulfonyl chloride is added slowly. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature. After the reaction is complete, the mixture is worked up by washing with aqueous solutions to remove the base and any salts. The organic layer is then dried and concentrated to afford this compound.
Below is a DOT script for a Graphviz diagram illustrating this synthetic workflow.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of a variety of pharmaceutical agents. The piperidine scaffold is a common structural motif in many biologically active molecules. The ability to functionalize the 4-position of the piperidine ring via nucleophilic substitution of the tosylate group makes this compound highly valuable.
Logical Relationship of Reactivity:
The core utility of this compound in medicinal chemistry stems from a logical sequence of reactions that allow for the introduction of diverse functionalities.
This versatility allows for the synthesis of compounds with potential applications as antipsychotics, analgesics, and anti-inflammatory agents.[1] Furthermore, derivatives of this intermediate are being investigated for their potential in treating neurodegenerative diseases and cancer.[1] The strategic use of this compound enables the efficient construction of complex molecular architectures essential for the discovery and development of new therapeutics.
References
The Tosyloxy Group: A Cornerstone in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic chemistry, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. Among the arsenal of tools available to the synthetic chemist, the tosyloxy group stands out as a highly effective and versatile leaving group. Its ability to transform a poorly reactive hydroxyl group into an excellent nucleofuge has cemented its role as an indispensable component in a vast array of synthetic transformations, from fundamental research to the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the tosyloxy group, detailing its function, quantitative performance, and practical application in organic reactions.
The Foundation of a Superior Leaving Group
The efficacy of a leaving group is fundamentally determined by the stability of the anion formed upon its departure from a molecule. An ideal leaving group is the conjugate base of a strong acid, as its stability ensures that the reverse reaction is energetically unfavorable. The tosyloxy group, formally the p-toluenesulfonate group (-OTs), is the conjugate base of p-toluenesulfonic acid (TsOH), a strong organic acid with a pKa of approximately -2.8.[1][2]
The remarkable stability of the tosylate anion is attributed to the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate functionality. This charge distribution minimizes electron density on any single atom, rendering the anion a very weak base and, consequently, an excellent leaving group.[3][4]
Quantitative Comparison of Leaving Group Ability
The performance of the tosyloxy group can be quantitatively assessed and compared to other common leaving groups through the pKa of their conjugate acids and relative reaction rates in standardized substitution reactions, such as the SN2 reaction. A lower pKa value of the conjugate acid corresponds to a more stable conjugate base and thus a better leaving group.[1][4]
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Reaction Rate |
| Triflate | -OTf | Triflic Acid | ~ -14 | ~104 - 105 |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8 | 1 |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9 | ~0.5 - 0.7 |
| Iodide | I | Hydroiodic Acid | ~ -10 | ~10-1 - 10-2 |
| Bromide | Br | Hydrobromic Acid | ~ -9 | ~10-2 - 10-3 |
| Chloride | Cl | Hydrochloric Acid | ~ -7 | ~10-4 - 10-5 |
Data compiled from multiple sources.[1][2] The relative rates are approximate and can vary with substrate and reaction conditions.
As the data indicates, while triflate is an exceptionally reactive leaving group, tosylate offers a good balance of reactivity and stability, making it a widely used and cost-effective choice in organic synthesis.[2][4] Its reactivity significantly surpasses that of halide leaving groups in many SN2 reactions.[4]
Conversion of Alcohols and Subsequent Reactions
One of the most powerful applications of tosylate chemistry is the transformation of alcohols, which are notoriously poor leaving groups due to the strong basicity of the hydroxide ion (HO-), into versatile electrophiles.[4][5] This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine.[6][7] This conversion proceeds with retention of stereochemistry at the alcoholic carbon.[8][9]
Once formed, the alkyl tosylate becomes an excellent substrate for a variety of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[5][10]
The resulting alkyl tosylate can then undergo nucleophilic attack, where the tosyloxy group is displaced by a wide range of nucleophiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aklectures.com [aklectures.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]
1-BOC-4-(tosyloxy)piperidine: A Comprehensive Technical Guide for Synthetic Chemists
Introduction: 1-BOC-4-(tosyloxy)piperidine, with the chemical formula C₁₇H₂₅NO₅S, is a pivotal building block in modern organic synthesis, particularly within medicinal chemistry and drug development.[1] This white crystalline solid is highly valued for its dual-functionality: a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a p-toluenesulfonyloxy (tosyl) group at the 4-position.[1] The piperidine ring is a privileged scaffold found in numerous pharmaceuticals, imparting favorable pharmacokinetic properties such as metabolic stability and improved solubility.[2] The Boc group ensures stability and allows for controlled, regioselective reactions, while the tosyl group acts as an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions.[1] This combination makes it an exceptionally versatile intermediate for creating diverse libraries of piperidine derivatives for therapeutic applications, including anticancer, central nervous system (CNS), and anti-inflammatory agents.[1]
Physicochemical and Spectroscopic Data
Proper characterization is crucial for ensuring the purity and identity of this compound in synthesis. The following tables summarize its key physical properties and representative spectroscopic data.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 118811-07-7 | [1] |
| Molecular Formula | C₁₇H₂₅NO₅S | [1] |
| Molecular Weight | 355.45 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in organic solvents like dichloromethane and acetone | [1] |
| Stability | Stable under standard laboratory conditions; sensitive to strong acids and bases | [1] |
Table 2: Representative NMR Spectroscopic Data (CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.78 | d | 2H | Ar-H (ortho to SO₂) | |
| 7.35 | d | 2H | Ar-H (ortho to CH₃) | |
| 4.55 | m | 1H | O-CH (piperidine C4) | |
| 3.65 | m | 2H | N-CH₂ (piperidine C2/C6, equatorial) | |
| 3.15 | m | 2H | N-CH₂ (piperidine C2/C6, axial) | |
| 2.45 | s | 3H | Ar-CH₃ | |
| 1.85 | m | 2H | CH₂ (piperidine C3/C5, equatorial) | |
| 1.65 | m | 2H | CH₂ (piperidine C3/C5, axial) | |
| 1.45 | s | 9H | C(CH₃)₃ (Boc) |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| 154.6 | C=O (Boc) | |
| 144.8 | Ar-C (ipso to SO₂) | |
| 134.1 | Ar-C (ipso to CH₃) | |
| 129.9 | Ar-CH | |
| 127.6 | Ar-CH | |
| 79.8 | C (CH₃)₃ (Boc) | |
| 77.5 | O-C H (piperidine C4) | |
| 41.0 (approx.) | N-C H₂ (piperidine C2/C6) | |
| 31.5 (approx.) | C H₂ (piperidine C3/C5) | |
| 28.4 | C(C H₃)₃ (Boc) | |
| 21.6 | Ar-C H₃ |
Note: NMR data is representative and may vary slightly based on solvent and experimental conditions.
Synthesis and Experimental Protocols
The most common and industrially relevant synthesis of this compound starts from 4-hydroxypiperidine. The process involves two key steps: protection of the piperidine nitrogen with a Boc group, followed by tosylation of the hydroxyl group.[1]
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-BOC-4-hydroxypiperidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or Ethyl Acetate for recrystallization
Procedure:
-
Dissolve 1-BOC-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Add pyridine (approx. 1.5 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (TsCl, approx. 1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.[1]
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution, and finally with brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[1]
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford this compound as a white crystalline solid. Typical yields range from 78-85%.[1]
Reactivity and Key Reactions
The synthetic utility of this compound stems from the excellent leaving group ability of the tosylate, which readily participates in bimolecular nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide variety of functional groups at the 4-position of the piperidine ring.
Caption: General mechanism for nucleophilic substitution reactions.
Reaction with Amine Nucleophiles
Substitution with primary or secondary amines is a cornerstone application, leading to the formation of 4-aminopiperidine derivatives. These products are crucial intermediates in the synthesis of numerous pharmaceuticals, including opioid analgesics and kinase inhibitors.
Experimental Protocol: Synthesis of tert-Butyl 4-(Phenylamino)piperidine-1-carboxylate
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate (EtOAc)
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add aniline (1.1 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 60-80 °C and stir under an inert atmosphere (e.g., nitrogen) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-anilino-1-Boc-piperidine.
Reaction with Other Nucleophiles
The same Sₙ2 principle applies to a broad range of other nucleophiles:
-
Alkoxides/Phenoxides (RO⁻/ArO⁻): React to form 4-alkoxy- or 4-aryloxypiperidine ethers.
-
Thiols (RS⁻): React in the presence of a base to form 4-(alkyl/aryl)thiopiperidines.
-
Halides (e.g., NaI): An Finkelstein-type reaction can be used to convert the tosylate into a more reactive 4-iodopiperidine derivative, which is itself a useful intermediate.
Applications in Drug Discovery and Development
The true value of this compound is realized in its role as a central hub for generating molecular diversity in drug discovery programs. By leveraging its reactivity, chemists can rapidly synthesize analogs for structure-activity relationship (SAR) studies.
Caption: Versatility in generating diverse pharmacologically relevant scaffolds.
Key Application Areas:
-
Oncology: It is a building block in the synthesis of various kinase inhibitors, such as Janus kinase (JAK) inhibitors, which are used to treat cancers and autoimmune disorders. The piperidine scaffold correctly orients functional groups within the enzyme's active site.
-
Central Nervous System (CNS) Disorders: The piperidine core is a classic feature in antipsychotics, antidepressants, and potent analgesics.[1] this compound provides a reliable route to precursors for these complex molecules.
-
Neurodegenerative Diseases: Derivatives have been investigated as potential therapeutic candidates for conditions like Alzheimer's and Parkinson's disease.[1]
-
Selective Ligands: The ability to easily introduce diverse functionalities makes it ideal for developing selective ligands to probe the function of receptors and enzymes in biological research.[1]
Conclusion
This compound is an indispensable tool for the modern synthetic chemist. Its robust and predictable reactivity, coupled with the pharmaceutical importance of the piperidine scaffold, secures its role as a high-value building block. The straightforward protocols for its synthesis and subsequent nucleophilic displacement reactions allow for the efficient and versatile construction of complex molecular architectures. For researchers in drug discovery and development, mastering the use of this intermediate opens a direct pathway to novel chemical entities with significant therapeutic potential.
References
The Strategic Application of 1-BOC-4-(tosyloxy)piperidine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics is an intricate dance of molecular design and synthetic ingenuity. Within the vast chemical space available to medicinal chemists, the piperidine scaffold stands out as a privileged structure, present in a multitude of approved drugs and clinical candidates.[1][2] Its conformational rigidity and ability to present substituents in a well-defined three-dimensional arrangement make it an ideal building block for engaging with biological targets. A key reagent that unlocks the potential of this versatile scaffold is 1-BOC-4-(tosyloxy)piperidine. This technical guide provides an in-depth exploration of its applications in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Attributes of this compound: A Versatile Synthetic Intermediate
This compound is a bifunctional molecule strategically designed for synthetic utility in medicinal chemistry. Its structure comprises three key components:
-
The Piperidine Core: A saturated six-membered heterocycle that provides a robust, three-dimensional scaffold.
-
The BOC (tert-Butyloxycarbonyl) Protecting Group: This group shields the piperidine nitrogen from unwanted reactions, allowing for selective functionalization at the 4-position. It is stable under a wide range of reaction conditions but can be readily removed under acidic conditions.
-
The Tosyloxy (p-toluenesulfonyloxy) Group: An excellent leaving group, rendering the 4-position of the piperidine ring highly susceptible to nucleophilic substitution. This allows for the facile introduction of a diverse array of functional groups.
The strategic combination of a stable protecting group and a highly reactive leaving group makes this compound a powerful tool for generating libraries of 4-substituted piperidine derivatives, a common motif in many biologically active compounds.
Applications in the Synthesis of Bioactive Molecules
The primary utility of this compound lies in its ability to serve as a precursor for a wide range of 4-substituted piperidines. These motifs are found in numerous classes of therapeutic agents, including G-protein coupled receptor (GPCR) ligands and kinase inhibitors.
GPCR Ligands: Targeting Sigma-1 and Histamine H3 Receptors
The piperidine scaffold is a common feature in ligands for a variety of GPCRs. The ability to introduce diverse substituents at the 4-position allows for the fine-tuning of receptor affinity and selectivity.
Sigma-1 Receptor Modulators: The sigma-1 receptor is a unique intracellular chaperone protein implicated in a range of neurological disorders. Modulators of this receptor are sought after for their potential therapeutic benefits. The synthesis of potent sigma-1 receptor ligands often involves the introduction of an amine-containing substituent at the 4-position of a piperidine ring.
Histamine H3 Receptor Antagonists: The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of this receptor are being investigated for the treatment of cognitive disorders and other neurological conditions. Many potent H3 antagonists feature a 4-substituted piperidine core.
Quantitative Data for Piperidine-Based GPCR Ligands
| Compound Class | Target | Key Structural Feature | Ki (nM) | pKi | Reference |
| Sigma-1 Ligand | Sigma-1 Receptor | 4-(Benzylamino)piperidine | 3.2 | 8.49 | |
| Histamine H3 Antagonist | Histamine H3 Receptor | 4-(Benzimidazolyl)-piperidinylcarbonyl-piperidine | <0.5 | >9.3 | |
| Histamine H3 Antagonist | Histamine H3 Receptor | 1-Benzyl-4-(3-aminopropyloxy)piperidine derivative | 0.081 | 7.09 |
Kinase Inhibitors: Targeting VEGFR-2 and EGFR
Kinases are a major class of drug targets, particularly in oncology. The piperidine ring can serve as a scaffold to orient key pharmacophoric elements for interaction with the ATP-binding site of kinases.
Vandetanib and Related Kinase Inhibitors: Vandetanib is a tyrosine kinase inhibitor that targets VEGFR-2 and EGFR, among others. While various synthetic routes exist, the core structure often involves a substituted piperidine moiety linked to the quinazoline core. Although not always directly starting from this compound, its utility in accessing the necessary 4-substituted piperidine intermediates is clear.
Quantitative Data for Piperidine-Containing Kinase Inhibitors
| Inhibitor | Target(s) | Key Structural Feature | IC50 (nM) | Reference |
| Vandetanib | VEGFR-2, EGFR, RET | 4-Anilinoquinazoline with piperidine side chain | VEGFR-2: 40, EGFR: 500 | |
| AZD5363 (Capivasertib) | AKT1/2/3 | 4-Aminopiperidine-4-carboxamide | AKT1: 3, AKT2: 8, AKT3: 8 | |
| AZD7762 | Chk1 | Thiophenecarboxamide urea with piperidine | 5 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in nucleophilic substitution reactions to generate key drug discovery intermediates.
Synthesis of this compound from 1-BOC-4-hydroxypiperidine
Materials:
-
1-BOC-4-hydroxypiperidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-BOC-4-hydroxypiperidine (1.0 eq.) in anhydrous dichloromethane (10 volumes) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.5 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude tosylate.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
General Protocol for Nucleophilic Substitution of this compound with an Amine
Materials:
-
This compound
-
Primary or secondary amine (nucleophile)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the amine (1.2 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).
-
Add this compound (1.0 eq.) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 4-amino-piperidine derivative.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways targeted by compounds derived from this compound, as well as a representative experimental workflow.
Signaling Pathways
Caption: Simplified signaling pathway for a Histamine H3 receptor antagonist.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition.
Experimental Workflow
Caption: A workflow for fragment-based drug discovery using this compound.
Conclusion
This compound is a commercially available and highly versatile building block that provides a streamlined entry into a diverse chemical space of 4-substituted piperidines. Its strategic use in drug discovery campaigns, particularly for generating libraries of compounds targeting GPCRs and kinases, has proven to be a fruitful approach. The ability to readily introduce a wide range of nucleophiles at the 4-position allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds. As the demand for novel therapeutics with improved efficacy and selectivity continues to grow, the importance of well-designed synthetic intermediates like this compound in the drug discovery arsenal will undoubtedly persist.
References
The Promising Anti-Tumor Potential of Piperidine Derivatives Originating from 1-BOC-4-(tosyloxy)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its prevalence in a wide array of pharmaceuticals highlights its significance as a privileged structure in drug discovery. Among the various synthetic routes to functionalized piperidines, the use of 1-BOC-4-(tosyloxy)piperidine as a versatile starting material has gained considerable attention. This technical guide delves into the synthesis of novel piperidine derivatives from this key intermediate and explores their promising anti-tumor properties, providing insights into their mechanisms of action, experimental protocols, and relevant signaling pathways.
Introduction to this compound in Anti-Cancer Drug Discovery
This compound is a valuable bifunctional molecule. The tert-butoxycarbonyl (BOC) group serves as a robust protecting group for the piperidine nitrogen, preventing its participation in undesired side reactions. The tosyloxy group at the 4-position is an excellent leaving group, facilitating nucleophilic substitution reactions. This combination allows for the strategic introduction of various pharmacophores onto the piperidine ring, enabling the generation of diverse chemical libraries for biological screening. In the context of oncology, this synthetic flexibility is paramount for developing targeted therapies that can interact with specific biomolecules involved in cancer progression.
Recent research has focused on leveraging this starting material to synthesize piperidine derivatives that exhibit anti-tumor activity through various mechanisms, including the induction of apoptosis, inhibition of key signaling pathways, and interference with cell cycle progression.
Synthesis of Anti-Tumor Piperidine Derivatives
The general synthetic strategy for preparing anti-tumor piperidine derivatives from this compound involves a nucleophilic substitution reaction at the C4 position of the piperidine ring. This is typically followed by the deprotection of the BOC group and subsequent functionalization of the nitrogen atom, if required.
A representative synthetic workflow is outlined below:
Caption: General synthetic workflow for piperidine derivatives.
Quantitative Anti-Tumor Activity
While a comprehensive dataset for a wide range of derivatives is beyond the scope of this guide, the following table summarizes hypothetical yet representative in vitro anti-proliferative activity of a novel piperidine-based benzamide derivative, Compound X, synthesized from this compound. Such compounds are being investigated as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[1]
| Compound | Target | Cell Line (Cancer Type) | IC50 (µM) [a] |
| Compound X | PARP-1 | MDA-MB-436 (Melanoma) | 8.56 ± 1.07 |
| CAPAN-1 (Pancreatic) | 15.23 ± 2.11 | ||
| SW-620 (Colon) | 12.89 ± 1.54 | ||
| HepG2 (Liver) | 21.45 ± 3.20 | ||
| SKOV3 (Ovarian) | 9.78 ± 1.25 | ||
| PC3 (Prostate) | 18.62 ± 2.88 |
[a] IC50 is the concentration of the compound that inhibits 50% of cell growth.
Mechanism of Action: Induction of Apoptosis and Signaling Pathway Modulation
Piperidine derivatives synthesized from this compound have been shown to exert their anti-tumor effects through multiple mechanisms. A prominent mechanism is the induction of apoptosis, or programmed cell death.[2]
Apoptotic Pathway
Many of these novel piperidine compounds trigger the intrinsic apoptotic pathway. Mechanistic studies often reveal an upregulation of pro-apoptotic proteins like Bax and cleaved Caspase-3, alongside a downregulation of the anti-apoptotic protein Bcl-2.[1]
Caption: Intrinsic apoptosis pathway induced by piperidine derivatives.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. Some piperidine derivatives have been found to modulate this pathway, contributing to their anti-tumor effects.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental protocols are essential.
General Procedure for Synthesis of a Piperidine-Based Benzamide (Hypothetical Example)
-
Nucleophilic Substitution: To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add the desired amine (1.2 eq) and potassium carbonate (2.0 eq). Stir the reaction mixture at 80°C for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
BOC Deprotection: Dissolve the purified 1-BOC-4-substituted-piperidine (1.0 eq) in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0°C. Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the 4-substituted-piperidine.
-
Amide Coupling: To a solution of the 4-substituted-piperidine (1.0 eq) and a substituted benzoic acid (1.1 eq) in DMF, add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the reaction mixture at room temperature for 12-16 hours.
-
Final Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final compound by column chromatography or preparative HPLC.
In Vitro Anti-Proliferative Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized piperidine derivatives (typically in a range from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cancer cells with the piperidine derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion and Future Directions
The use of this compound as a starting material provides a versatile and efficient platform for the synthesis of novel piperidine derivatives with significant anti-tumor potential. The ability to readily introduce diverse functionalities allows for the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships. The mechanisms of action, often involving the induction of apoptosis and modulation of key cancer-related signaling pathways, underscore the therapeutic promise of this class of compounds.
Future research in this area should focus on the synthesis of more elaborate and diverse libraries of piperidine derivatives, guided by computational modeling and structure-based drug design. In-depth mechanistic studies, including the identification of specific molecular targets and the exploration of their effects on other signaling pathways, will be crucial for their development as clinical candidates. Furthermore, in vivo studies in relevant animal models are necessary to evaluate their efficacy, pharmacokinetic properties, and safety profiles. The continued exploration of piperidine derivatives derived from this compound holds great promise for the discovery of next-generation anti-cancer agents.
References
Spectroscopic and Synthetic Profile of 1-BOC-4-(tosyloxy)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for 1-BOC-4-(tosyloxy)piperidine, a key intermediate in medicinal chemistry and organic synthesis. The strategic placement of the bulky tert-butyloxycarbonyl (BOC) protecting group on the piperidine nitrogen and the versatile p-toluenesulfonyl (tosyl) leaving group at the 4-position makes this compound a valuable building block for the synthesis of a wide range of biologically active molecules.[1]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₂₅NO₅S |
| Molecular Weight | 355.45 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 96.0 to 100.0 °C[1] |
Spectroscopic Data
The structural integrity and purity of this compound are confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.78 | d | 2H | Ar-H (ortho to SO₂) |
| 7.35 | d | 2H | Ar-H (ortho to CH₃) |
| 4.65 | m | 1H | OCH |
| 3.65 | m | 2H | N-CH₂ (axial) |
| 3.15 | m | 2H | N-CH₂ (equatorial) |
| 2.44 | s | 3H | Ar-CH₃ |
| 1.85 | m | 2H | CH₂ (axial) |
| 1.65 | m | 2H | CH₂ (equatorial) |
| 1.44 | s | 9H | C(CH₃)₃ |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 154.5 | C=O (BOC) |
| 144.8 | Ar-C (ipso to SO₂) |
| 134.1 | Ar-C (ipso to CH₃) |
| 129.9 | Ar-CH |
| 127.6 | Ar-CH |
| 79.8 | C (CH₃)₃ |
| 76.5 | OCH |
| 41.5 | N-CH₂ |
| 32.5 | CH₂ |
| 28.4 | C(C H₃)₃ |
| 21.6 | Ar-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2975 | Strong | C-H stretch (alkane) |
| 1685 | Strong | C=O stretch (urethane) |
| 1360, 1170 | Strong | S=O stretch (sulfonate) |
| 1160 | Strong | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 356 | [M+H]⁺ |
| 300 | [M - C₄H₉O + H]⁺ (Loss of tert-butoxy group) |
| 256 | [M - C₅H₉O₂ + H]⁺ (Loss of BOC group) |
| 184 | [M - C₇H₇SO₂]⁺ (Loss of tosyl group) |
| 155 | [C₇H₇SO₂]⁺ (Tosyl cation) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The synthesis of this compound is typically achieved through the tosylation of 1-BOC-4-hydroxypiperidine.
Synthesis of this compound
Materials:
-
1-BOC-4-hydroxypiperidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-BOC-4-hydroxypiperidine (1.0 equivalent) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine or triethylamine (1.5 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench by the slow addition of deionized water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound as a white solid.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer, typically using KBr pellets or as a thin film.
-
Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.
Synthetic Pathway Visualization
The synthesis of this compound from its precursor is a straightforward yet crucial transformation in organic synthesis.
Caption: Synthesis of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-BOC-4-(tosyloxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-BOC-4-(tosyloxy)piperidine is a key building block in medicinal chemistry and drug development. The piperidine scaffold is a common feature in many pharmaceuticals, and the presence of a tosyl group at the 4-position provides an excellent leaving group for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, enabling the synthesis of diverse compound libraries for drug discovery. The tert-butoxycarbonyl (BOC) protecting group on the piperidine nitrogen prevents unwanted side reactions and can be readily removed under acidic conditions.
This document provides detailed protocols for the two-step synthesis of this compound from 4-hydroxypiperidine, including Boc protection and subsequent tosylation.
Synthesis Pathway
The synthesis of this compound from 4-hydroxypiperidine is a two-step process:
-
Boc Protection: The nitrogen atom of 4-hydroxypiperidine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).
-
Tosylation: The hydroxyl group of the resulting 1-BOC-4-hydroxypiperidine is converted to a tosyloxy group using p-toluenesulfonyl chloride (TsCl).
Caption: Overall synthetic scheme for the preparation of this compound.
Experimental Protocols
Step 1: Synthesis of 1-BOC-4-hydroxypiperidine
This protocol outlines the protection of the piperidine nitrogen with a Boc group.
Materials:
-
4-Hydroxypiperidine
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Potassium carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or a mixture of water and dioxane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxypiperidine (1.0 eq) in dichloromethane or a mixture of water and dioxane.
-
Add potassium carbonate (1.5 eq) or an aqueous solution of sodium bicarbonate to the mixture.[1]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding water.
-
If using an organic solvent, separate the organic layer. If a biphasic system is used, extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield 1-BOC-4-hydroxypiperidine as a white solid.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Reactants | ||
| 4-Hydroxypiperidine | 1.0 eq | [1] |
| Di-tert-butyl dicarbonate | 1.05 - 1.1 eq | |
| Reagents & Solvents | ||
| Base | K₂CO₃ (1.5 eq) or NaHCO₃ | [1] |
| Solvent | Dichloromethane or Water/Dioxane | |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 12 - 16 hours | |
| Yield & Purity | ||
| Yield | Quantitative | [1] |
| Purity | High, can be purified by recrystallization |
Step 2: Synthesis of this compound
This protocol describes the tosylation of the hydroxyl group of 1-BOC-4-hydroxypiperidine.
Materials:
-
1-BOC-4-hydroxypiperidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Dilute Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol or Ethyl Acetate
Procedure:
-
Dissolve 1-BOC-4-hydroxypiperidine (1.0 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Add triethylamine or pyridine (a suitable base) to the solution.
-
Slowly add p-toluenesulfonyl chloride (typically 1.1-1.5 eq) portion-wise, maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove excess base.
-
Next, wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from ethanol or ethyl acetate to afford this compound as a white crystalline solid.[2]
Quantitative Data for Step 2:
| Parameter | Value | Reference |
| Reactants | ||
| 1-BOC-4-hydroxypiperidine | 1.0 eq | |
| p-Toluenesulfonyl chloride | 1.1 - 1.5 eq | |
| Reagents & Solvents | ||
| Base | Pyridine or Triethylamine | [2] |
| Solvent | Dichloromethane | |
| Reaction Conditions | ||
| Temperature | 0 - 5 °C | |
| Reaction Time | 12 hours | |
| Yield & Purity | ||
| Yield | 78 - 85% | [2] |
| Purity | >95% after crystallization |
Characterization Data
The final product, this compound, can be characterized by various analytical techniques.
| Property | Data | Reference |
| Appearance | White crystalline solid | [2] |
| Molecular Formula | C₁₇H₂₅NO₅S | [2] |
| Molecular Weight | 355.45 g/mol | [2] |
| Solubility | Soluble in organic solvents like dichloromethane and acetone. | [2] |
| NMR Spectroscopy | Confirms the presence of Boc and tosyloxy groups and the integrity of the piperidine ring. | [2] |
| Mass Spectrometry | Confirms the molecular weight and purity. | [2] |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Tosylation of 1-BOC-4-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tosylation of 1-BOC-4-hydroxypiperidine is a crucial transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This reaction converts the hydroxyl group, which is a poor leaving group, into a tosylate group, an excellent leaving group for nucleophilic substitution reactions. This protocol provides a detailed procedure for the efficient synthesis of 1-BOC-4-(tosyloxy)piperidine, a versatile intermediate used in the construction of a wide range of biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at the 4-position without interference from the secondary amine.
Chemical Reaction
The tosylation of 1-BOC-4-hydroxypiperidine proceeds via the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (TEA) or pyridine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.
Caption: Chemical equation for the tosylation of 1-BOC-4-hydroxypiperidine.
Data Presentation
The following table summarizes the typical quantitative data for the tosylation of 1-BOC-4-hydroxypiperidine based on established protocols.
| Parameter | Value | Notes |
| Reactants | ||
| 1-BOC-4-hydroxypiperidine | 1.0 equivalent | Starting material. |
| p-Toluenesulfonyl chloride (TsCl) | 1.2 - 1.5 equivalents | The tosylating agent. |
| Base (Triethylamine or Pyridine) | 1.5 - 3.0 equivalents | Neutralizes the HCl byproduct. Pyridine can also be used as the solvent. |
| 4-Dimethylaminopyridine (DMAP) | 0.05 - 0.1 equivalents (optional) | Catalyst to accelerate the reaction. |
| Solvent | ||
| Dichloromethane (DCM) | 5 - 10 mL per mmol of substrate | A common solvent for this reaction. |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | The reaction is typically initiated at 0 °C and may be allowed to warm to room temperature.[1] |
| Reaction Time | 4 - 16 hours | Monitored by Thin Layer Chromatography (TLC). |
| Work-up & Purification | ||
| Quenching | Water | To stop the reaction and dissolve salts. |
| Extraction Solvent | Dichloromethane (DCM) | To isolate the product from the aqueous layer. |
| Washing Solutions | Water, 1M HCl, sat. NaHCO₃, Brine | To remove impurities and residual reagents. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic phase. |
| Purification Method | Flash column chromatography | Typically using a gradient of ethyl acetate in hexanes. |
| Yield | ||
| Expected Yield | 78% - 95% | Varies depending on the specific conditions and scale of the reaction.[2] |
Experimental Protocol
This protocol describes a general procedure for the tosylation of 1-BOC-4-hydroxypiperidine.
Materials:
-
1-BOC-4-hydroxypiperidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (optional)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-BOC-4-hydroxypiperidine (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Addition of Base and Catalyst: Add triethylamine (1.5 - 3.0 eq.) and, if desired, a catalytic amount of DMAP (0.05 - 0.1 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of TsCl: Slowly add p-toluenesulfonyl chloride (1.2 - 1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 4-16 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, quench by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the tosylation of 1-BOC-4-hydroxypiperidine.
Caption: Experimental workflow for the tosylation of 1-BOC-4-hydroxypiperidine.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
p-Toluenesulfonyl chloride is corrosive and a lachrymator; handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Triethylamine is a corrosive and flammable liquid with a strong odor.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.
References
Application Notes and Protocols for BOC Deprotection of 1-BOC-4-(tosyloxy)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (BOC) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients (APIs). Its widespread use stems from its stability under a variety of reaction conditions and its facile cleavage under acidic conditions. In the context of 1-BOC-4-(tosyloxy)piperidine derivatives, the selective removal of the BOC group is a critical step, unmasking the piperidine nitrogen for further functionalization while preserving the synthetically valuable tosyloxy leaving group.
This document provides detailed application notes and protocols for the deprotection of this compound derivatives. The protocols outlined below offer a range of methods, from standard acidic deprotection to alternative thermal and mechanochemical approaches, allowing researchers to select the most suitable conditions based on substrate sensitivity, scale, and desired outcome.
Data Presentation: Comparison of BOC Deprotection Protocols
The following table summarizes various protocols for the deprotection of N-BOC piperidine derivatives, with specific conditions applicable to this compound. The tosyl group is generally stable under these conditions.
| Protocol | Reagents & Solvents | Temperature | Time | Yield | Purity | Key Considerations |
| Acidic Deprotection | ||||||
| Protocol 1: TFA/DCM | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | 0 °C to Room Temp. | 1 - 4 hours | >95% | High | Standard and highly effective method. TFA is corrosive and requires careful handling.[1] |
| Protocol 2: HCl in Dioxane | 4M HCl in 1,4-Dioxane | Room Temp. | 1 - 3 hours | High | High | Often yields a crystalline hydrochloride salt, which can be easier to handle and purify.[2] |
| Alternative Methods | ||||||
| Protocol 3: Thermal Deprotection | Dioxane/Water or other high-boiling solvents | ~150 °C (Microwave) or Reflux | 30 minutes (Microwave) | Variable | Substrate dependent | Avoids the use of strong acids, which can be beneficial for highly acid-sensitive substrates.[3] High temperatures may not be suitable for all derivatives.[4] |
| Protocol 4: Mechanochemical | p-Toluenesulfonic acid (p-TsOH) | Room Temp. | ~10 minutes | Nearly Quantitative | High | Solvent-free, rapid, and environmentally friendly approach.[5][6] Requires a ball mill. The product is the tosylate salt.[5][6] |
Experimental Protocols
Protocol 1: Acidic Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and widely used method for BOC deprotection.[1]
Materials:
-
This compound derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve the this compound derivative (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1-0.2 M.
-
Place the flask in an ice bath and stir the solution for 5-10 minutes to cool to 0 °C.
-
Slowly add trifluoroacetic acid (TFA) (e.g., to a final concentration of 20-50% v/v) to the stirred solution at 0 °C.
-
After the addition of TFA, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To obtain the free amine, dissolve the residue in a suitable organic solvent such as DCM or ethyl acetate.
-
Carefully wash the organic solution with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Continue washing until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected 4-(tosyloxy)piperidine derivative.
Protocol 2: Acidic Deprotection with HCl in 1,4-Dioxane
This method is also highly effective and often results in the precipitation of the hydrochloride salt of the deprotected amine, facilitating isolation.[2]
Materials:
-
This compound derivative
-
4M HCl in 1,4-Dioxane solution
-
Anhydrous 1,4-Dioxane (optional, for dilution)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the this compound derivative (1.0 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (typically 3-5 equivalents).
-
Stir the reaction mixture at room temperature for 1-3 hours. The hydrochloride salt of the deprotected product may precipitate during this time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by filtration if a precipitate has formed. Wash the solid with cold diethyl ether.
-
If no precipitate forms, the solvent and excess HCl can be removed under reduced pressure. Triturate the residue with cold diethyl ether to induce solidification and then collect the solid by filtration.
Protocol 3: Thermal Deprotection
This protocol offers a neutral alternative to acidic deprotection, which can be advantageous for substrates with acid-labile functional groups.[3][4]
Materials:
-
This compound derivative
-
High-boiling point solvent (e.g., dioxane, dimethylformamide)
-
Microwave reactor or conventional heating setup with reflux condenser
Procedure:
-
Dissolve the this compound derivative in a suitable high-boiling solvent in a microwave vial or a round-bottom flask equipped with a reflux condenser.
-
Microwave heating: Heat the reaction mixture to approximately 150 °C for 30 minutes.
-
Conventional heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. Reaction times can be significantly longer (hours to days).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or crystallization.
Protocol 4: Mechanochemical Deprotection
This solvent-free method is a green and rapid alternative for BOC deprotection.[5][6]
Materials:
-
This compound derivative
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Ball mill with stainless steel grinding jars and balls
-
Dichloromethane (DCM)
Procedure:
-
Place the this compound derivative (1.0 equivalent) and p-toluenesulfonic acid monohydrate (2.0 equivalents) in a stainless steel grinding jar.
-
Add a stainless steel ball to the jar.
-
Grind the mixture in the ball mill at a frequency of 30 Hz for 10 minutes.
-
After grinding, transfer the solid mixture to a flask.
-
Suspend the crude mixture in dichloromethane. The deprotected amine tosylate salt will typically precipitate.
-
Collect the solid product by filtration and air-dry.
Mandatory Visualization
Caption: General experimental workflow for BOC deprotection.
Caption: Mechanism of acid-catalyzed BOC deprotection.
References
Educational Overview: The Role of Piperidine Scaffolds and Key Functional Groups in Synthesis
I am unable to fulfill your request for detailed application notes and protocols for the synthesis of fentanyl analogs using 1-BOC-4-(tosyloxy)piperidine. Providing such information would violate safety policies against facilitating the production of highly potent and harmful narcotics. Fentanyl and its analogs are controlled substances with a high potential for abuse and harm.
However, I can provide general, educational information on the chemical principles and the role of the specified compound in legitimate organic synthesis and medicinal chemistry research from a safety-oriented and academic perspective.
The molecule this compound is a versatile building block used by researchers in the development of various organic compounds, particularly those for potential therapeutic applications. Its utility stems from the specific arrangement of its functional groups.
Key Structural Features:
-
Piperidine Ring: The core of the molecule is a piperidine ring, a six-membered saturated ring containing a nitrogen atom. This structure is a common feature in many pharmaceuticals targeting a wide range of conditions, including neurodegenerative diseases and cancer.[1]
-
BOC Protecting Group: The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group. This group is stable under many reaction conditions but can be easily removed when needed.[1] Its purpose is to prevent the nitrogen from participating in unwanted side reactions during a synthesis, allowing chemists to selectively modify other parts of the molecule.[1]
-
Tosyloxy (Tosyl) Group: The tosyloxy group, attached at the 4-position of the piperidine ring, is an excellent "leaving group."[1] In organic chemistry, a good leaving group is a part of a molecule that detaches readily during a chemical reaction. This allows for the piperidine structure to be connected to other molecules through nucleophilic substitution reactions.[1]
General Synthetic Application:
The primary use of this compound in legitimate research is as an intermediate for creating more complex piperidine-containing molecules. The general workflow involves two key steps:
-
Nucleophilic Substitution: The tosyloxy group is replaced by a different chemical group (a nucleophile). This allows for the introduction of diverse functionalities at the 4-position of the piperidine ring.[1]
-
Deprotection: The BOC group is removed from the nitrogen atom, typically under acidic conditions.[2] This reveals the piperidine nitrogen, which can then be modified in a subsequent reaction step, for example, by attaching another chemical group (alkylation).
This versatility allows medicinal chemists to synthesize a wide library of different piperidine derivatives to test for potential biological activity in various therapeutic areas.[1]
Precursor Control and Public Safety
It is important to note that due to their use in the illicit manufacture of fentanyl and its analogs, several piperidine-based compounds are now under strict international and national control. Chemicals such as 1-boc-4-AP, which can be synthesized from 1-boc-4-piperidone, are listed as controlled precursors.[3][4][5] The regulation of these key chemical building blocks is a critical strategy for preventing the synthesis and trafficking of dangerous synthetic opioids.[3][4]
This information is provided for educational purposes only and should not be used to attempt the synthesis of any controlled substance. The manufacturing of such compounds is illegal and extremely dangerous.
References
- 1. Buy this compound | 118811-07-7 [smolecule.com]
- 2. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]
- 3. Document Viewer [docs.un.org]
- 4. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 5. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Purification of 1-BOC-4-(tosyloxy)piperidine and Its Derivatives
Introduction
1-BOC-4-(tosyloxy)piperidine is a critical building block in medicinal chemistry and organic synthesis, frequently utilized as an intermediate for introducing the piperidine moiety into more complex molecules.[1] The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the BOC (tert-butoxycarbonyl) group provides stable protection for the piperidine nitrogen, which can be removed under acidic conditions.[1][2]
The purity of this intermediate is paramount, as impurities can lead to side reactions, reduced yields, and complications in the purification of downstream products. Common impurities often include unreacted starting materials such as 1-BOC-4-hydroxypiperidine and p-toluenesulfonyl chloride, as well as byproducts from the tosylation reaction. These application notes provide detailed protocols for the purification of this compound and its derivatives, along with methods for assessing purity.
Primary Purification Techniques
The choice of purification method depends on the physical state of the compound and the nature of the impurities. For this compound, which is typically a solid at room temperature, column chromatography and recrystallization are the most effective techniques.
Column Chromatography
Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase.[3] For BOC-protected piperidine derivatives, silica gel is the most common stationary phase. The separation is achieved by eluting the mixture with a mobile phase of appropriate polarity.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound forms pure crystals, leaving impurities behind in the solvent. A patent for a related compound, 1-boc-4-amino piperidine, describes using petroleum ether for crystallization.[4]
Liquid-Liquid Extraction
While not a final purification method for achieving high purity, acid-base extraction is a crucial work-up step to remove ionic impurities. For basic piperidine products, washing the organic layer with a dilute aqueous acid will protonate the piperidine, moving it to the aqueous layer and separating it from neutral impurities.[5]
Purity Assessment: Analytical Methods
After purification, the purity of this compound must be confirmed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for this purpose.
-
High-Performance Liquid Chromatography (HPLC): A robust method for analyzing non-volatile and thermally labile compounds, providing high precision and accuracy without derivatization.[6]
-
Gas Chromatography (GC): An effective technique for volatile and thermally stable compounds, offering high resolution and sensitivity.[6] For some piperidine derivatives, GC analysis can achieve purity assessments of over 98%.[7]
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
The following diagram provides a logical approach to selecting the appropriate primary purification technique.
References
- 1. Buy this compound | 118811-07-7 [smolecule.com]
- 2. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester - Google Patents [patents.google.com]
Application Notes and Protocols for the Characterization of 1-BOC-4-(tosyloxy)piperidine and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 1-BOC-4-(tosyloxy)piperidine and its resulting products from nucleophilic substitution reactions. The protocols outlined below for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy are essential for confirming the structure, purity, and identity of these compounds, which are common intermediates in pharmaceutical synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound and its derivatives. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the compound's structure.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Analyses can be performed on a 300 MHz or 400 MHz NMR spectrometer.[1]
-
Acquire the ¹H NMR spectrum using 16-64 scans with a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum using 1024-4096 scans with a relaxation delay of 2-5 seconds, typically using a proton-decoupled pulse program.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Workflow for NMR Analysis
Data Presentation: NMR Spectral Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and a representative reaction product, 1-BOC-4-aminopiperidine.
| This compound | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Assignment | Chemical Shift (ppm) | Chemical Shift (ppm) |
| Boc (C(CH₃)₃) | 1.45 (s, 9H) | 28.4, 79.7 |
| Piperidine (CH₂) | 1.70-1.95 (m, 4H) | 31.5, 41.0 |
| Piperidine (CH-O) | 4.75 (m, 1H) | 75.0 |
| Tosyl (CH₃) | 2.44 (s, 3H) | 21.6 |
| Tosyl (Aromatic CH) | 7.35 (d, 2H), 7.78 (d, 2H) | 127.6, 129.8 |
| Tosyl (Aromatic C) | 134.2, 144.8 |
| 1-BOC-4-aminopiperidine | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Assignment | Chemical Shift (ppm) | Chemical Shift (ppm) |
| Boc (C(CH₃)₃) | 1.44 (s, 9H) | 28.5, 79.3 |
| Piperidine (CH₂) | 1.20-1.40 (m, 2H), 1.75-1.90 (m, 2H) | 34.5, 43.0 |
| Piperidine (CH-N) | 2.70-2.90 (m, 1H), 3.90-4.10 (m, 2H) | 50.0 |
| Amine (NH₂) | 1.30 (br s, 2H) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the target compounds. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural confirmation. Electrospray ionization (ESI) is a common soft ionization technique for these types of molecules.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Data Acquisition:
-
Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as a Time-of-Flight (TOF) or Quadrupole TOF (Q-TOF) mass spectrometer, equipped with an ESI source.[2]
-
Perform a full scan in positive ion mode to identify the protonated molecule [M+H]⁺.
-
For structural confirmation, perform product ion scans (MS/MS) on the parent ion to observe fragmentation.
-
Typical LC conditions can be adapted from methods for related compounds, using a C18 column and a gradient of water and acetonitrile with 0.1% formic acid.[2]
-
Workflow for LC-MS Analysis
Data Presentation: Mass Spectrometry Data
The following table outlines the expected molecular ions and key fragments for this compound and a common nucleophilic substitution product, 1-BOC-4-azidopiperidine.
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) | Key Fragments (m/z) and Neutral Loss |
| This compound | C₁₇H₂₅NO₅S | 356.15 | 300.1 (-C₄H₈), 256.1 (-C₅H₉O₂), 201.1 (-C₇H₇SO₂), 156.1 (-C₇H₇SO₃H) |
| 1-BOC-4-azidopiperidine | C₁₀H₁₈N₄O₂ | 227.15 | 171.1 (-C₄H₈), 127.1 (-C₅H₉O₂), 184.1 (-N₃), 128.1 (-N₃, -C₄H₈) |
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a standard method for assessing the purity of this compound and its reaction products, as well as for monitoring the progress of a reaction.
Experimental Protocol: Reversed-Phase HPLC
-
Sample and Standard Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Prepare a series of standards of known concentrations for quantitative analysis if required.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[3]
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.[3]
-
Gradient: A typical gradient could be 10% B to 80% B over 15 minutes.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Injection Volume: 10 µL.[3]
-
Workflow for HPLC Analysis
Data Presentation: HPLC Purity Analysis
The purity of the sample can be determined by the area percentage of the main peak in the chromatogram. The retention time will vary depending on the specific substitution at the 4-position of the piperidine ring.
| Compound | Expected Retention Time (Relative) | Purity Specification |
| This compound | More Retained (less polar) | ≥98% |
| 1-BOC-4-(substituted)piperidine | Varies based on substituent polarity | ≥95% |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups in the molecule.
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire 16-32 scans with a resolution of 4 cm⁻¹.
-
Perform a background scan prior to the sample scan.
-
Workflow for FTIR Analysis
Data Presentation: FTIR Spectral Data
The table below lists the characteristic IR absorption bands for this compound and the expected changes upon nucleophilic substitution.
| Functional Group | This compound | 1-BOC-4-azidopiperidine | 1-BOC-4-aminopiperidine |
| Vibrational Mode | Wavenumber (cm⁻¹) | Wavenumber (cm⁻¹) | Wavenumber (cm⁻¹) |
| C=O (Boc) | ~1690 | ~1690 | ~1690 |
| S=O (Tosyl) | ~1350, ~1170 | - | - |
| C-O | ~1100 | ~1100 | ~1100 |
| N₃ (Azide) | - | ~2100 | - |
| N-H (Amine) | - | - | ~3300-3400 (two bands) |
References
Application Notes and Protocols for Microwave-Assisted Synthesis Involving 1-BOC-4-(tosyloxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1-BOC-4-(tosyloxy)piperidine in microwave-assisted organic synthesis (MAOS). The piperidine scaffold is a ubiquitous feature in many pharmaceuticals, and the use of microwave irradiation can significantly accelerate the synthesis of 4-substituted piperidine derivatives, leading to reduced reaction times, often higher yields, and improved reaction efficiency compared to conventional heating methods.[1][2]
Introduction to Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes microwave energy to heat chemical reactions. Unlike conventional heating methods that rely on conduction and convection, microwave irradiation directly heats the reactants and solvent molecules, leading to a rapid and uniform temperature increase throughout the reaction mixture.[3] This efficient energy transfer can dramatically reduce reaction times, often from hours to minutes, and can also lead to cleaner reactions with fewer byproducts.[4] For drug discovery and development, this translates to faster lead optimization and library synthesis.
Key Advantages of MAOS:
-
Accelerated Reaction Rates: Significant reduction in reaction times.[4]
-
Improved Yields: Often results in higher isolated yields of the desired product.[1]
-
Enhanced Reaction Purity: Reduced formation of side products.
-
Greener Chemistry: Shorter reaction times and the potential for solvent-free conditions contribute to more environmentally friendly protocols.[5]
Applications of this compound in Microwave-Assisted Synthesis
This compound is an excellent electrophile for nucleophilic substitution reactions. The tosylate group is a good leaving group, facilitating the introduction of a wide range of functionalities at the 4-position of the piperidine ring. Microwave irradiation can be effectively employed to drive these substitution reactions to completion in a fraction of the time required by conventional heating.
A primary application is the synthesis of 4-amino-piperidine derivatives through amination reactions. These derivatives are crucial building blocks in the synthesis of a variety of biologically active compounds.
Experimental Protocols
The following are generalized protocols for the microwave-assisted nucleophilic substitution of this compound. Note: These are starting points, and optimization of reaction conditions (temperature, time, and solvent) is recommended for each specific substrate.
Protocol 1: Microwave-Assisted Amination of this compound
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine under microwave irradiation.
Reaction Scheme:
Reaction Workflow for Amination
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN))
-
Microwave reactor vials (appropriate size)
-
Magnetic stir bars
Procedure:
-
To a microwave reactor vial containing a magnetic stir bar, add this compound (1.0 eq).
-
Add the amine (1.2 - 2.0 eq) and a base such as potassium carbonate (2.0 eq) or DIPEA (2.0 eq).
-
Add the chosen anhydrous solvent (e.g., DMF, 2-5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined through screening.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
The following table provides representative data for the microwave-assisted amination of this compound with various amines. These values are illustrative and may vary based on the specific amine and reaction conditions.
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 140 | 15 | 92 |
| 2 | Benzylamine | DIPEA | MeCN | 130 | 20 | 88 |
| 3 | Aniline | K₂CO₃ | DMSO | 150 | 10 | 75 |
| 4 | Piperidine | DIPEA | DMF | 140 | 15 | 95 |
Protocol 2: Microwave-Assisted Synthesis of 4-Alkoxy-1-BOC-piperidines
This protocol outlines a general method for the synthesis of 4-alkoxy-1-BOC-piperidines via the reaction of this compound with an alcohol in the presence of a base.
Reaction Scheme:
Workflow for Alkoxy Substitution
Materials:
-
This compound
-
Alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
To a microwave reactor vial containing a magnetic stir bar, add the alcohol (1.5 eq) and a suitable anhydrous solvent (e.g., DMF).
-
Carefully add sodium hydride (1.5 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-130 °C) for a specified time (e.g., 15-40 minutes).
-
After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Data Presentation:
The following table provides hypothetical data for the microwave-assisted synthesis of 4-alkoxy-1-BOC-piperidines.
| Entry | Alcohol | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzyl alcohol | NaH | DMF | 120 | 20 | 85 |
| 2 | Phenol | K₂CO₃ | DMF | 130 | 25 | 78 |
| 3 | Ethanol | NaH | THF | 100 | 30 | 90 |
General Workflow for Microwave-Assisted Synthesis
The following diagram illustrates the typical workflow for performing a microwave-assisted synthesis experiment.
General Microwave Synthesis Workflow
Conclusion
Microwave-assisted synthesis is a powerful tool for accelerating the synthesis of 4-substituted piperidine derivatives from this compound. The protocols provided herein serve as a starting point for the rapid and efficient generation of diverse libraries of these important building blocks for drug discovery and development. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
Troubleshooting & Optimization
Technical Support Center: Tosylation of 1-BOC-4-hydroxypiperidine
Welcome to the technical support center for the tosylation of 1-BOC-4-hydroxypiperidine. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize this common synthetic transformation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the tosylation of 1-BOC-4-hydroxypiperidine?
A1: The two most prevalent side products in the tosylation of 1-BOC-4-hydroxypiperidine are the result of elimination and substitution reactions.
-
Elimination Product: N-Boc-1,2,3,6-tetrahydropyridine is formed via an E2 elimination pathway where the base abstracts a proton from a carbon adjacent to the hydroxyl-bearing carbon.
-
Chloride Substitution Product: 1-BOC-4-chloropiperidine can be formed when the chloride ion, generated from tosyl chloride (TsCl) or as the counter-ion of a hydrochloride salt base (like triethylamine hydrochloride), acts as a nucleophile and displaces the tosylate group.[1][2]
Q2: My reaction is turning brown/black and showing multiple spots on TLC. What is causing this decomposition?
A2: Reaction darkening often indicates decomposition. This can be caused by several factors:
-
Elevated Temperatures: Higher temperatures can promote elimination and other decomposition pathways. The reaction is typically carried out at low temperatures (e.g., 0 °C) to minimize these side reactions.
-
Base-Mediated Decomposition: While a base is necessary for the reaction, prolonged reaction times or the use of a very strong, unhindered base at higher temperatures can lead to product degradation.
-
Reagent Purity: Impure starting materials or reagents, especially old tosyl chloride which may contain p-toluenesulfonic acid, can lead to undesired side reactions.
Q3: I have a significant amount of the elimination byproduct (N-Boc-1,2,3,6-tetrahydropyridine). How can I minimize its formation?
A3: The formation of the elimination byproduct is a common issue. To minimize it, consider the following strategies:
-
Lower the Reaction Temperature: Perform the reaction at 0 °C or even slightly lower. Elimination reactions often have a higher activation energy than the desired tosylation, and lower temperatures will favor the tosylation pathway.
-
Choice of Base: Use a sterically hindered, non-nucleophilic base. While pyridine and triethylamine (TEA) are commonly used, a bulkier base like diisopropylethylamine (DIPEA or Hünig's base) can be less likely to abstract a proton, thus reducing elimination.
-
Slow Addition of Reagents: Add the tosyl chloride solution dropwise to the solution of the alcohol and base at a low temperature to maintain better control over the reaction.
Q4: How does the choice of base (e.g., Pyridine vs. Triethylamine) impact the reaction?
A4: The choice of base is critical.
-
Pyridine: Functions as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst. It can sometimes lead to the formation of pyridinium salts which are easily removed during aqueous workup.
-
Triethylamine (TEA): A stronger, more hindered base than pyridine. However, it forms triethylammonium hydrochloride, and the chloride ion can act as a nucleophile, leading to the formation of 1-BOC-4-chloropiperidine as a side product.[2]
-
4-Dimethylaminopyridine (DMAP): Often used in catalytic amounts along with a stoichiometric base like TEA. DMAP is a hyper-nucleophilic catalyst that can significantly accelerate the reaction, allowing for milder conditions, which can help to reduce side reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Low yield of desired tosylate | Incomplete reaction. | - Ensure all reagents are pure and anhydrous.- Increase the equivalents of tosyl chloride (e.g., to 1.2-1.5 eq.).- Add a catalytic amount of DMAP to accelerate the reaction.- Increase reaction time, but continue to monitor for side product formation. |
| Significant amount of elimination product | Reaction temperature is too high or an inappropriate base was used. | - Maintain the reaction temperature at 0 °C or below.- Use a bulkier, less-nucleophilic base such as DIPEA.- Ensure slow, controlled addition of tosyl chloride. |
| Presence of 1-BOC-4-chloropiperidine | Nucleophilic attack by chloride ions. | - Use pyridine as the base instead of triethylamine to avoid the formation of triethylammonium chloride.- If using TEA, ensure strictly anhydrous conditions to minimize the concentration of free chloride ions. |
| Starting material remains after prolonged reaction time | Insufficient activation of the hydroxyl group. | - Check the purity of tosyl chloride.- Use a catalytic amount of DMAP with triethylamine or pyridine.- Consider using the more reactive p-toluenesulfonic anhydride (Ts₂O) if the alcohol is particularly hindered. |
| Difficulty in purifying the product | Co-elution of the product with side products (e.g., bis-tosylated byproducts if a diol is present). | - Optimize chromatography conditions (e.g., use a less polar eluent system and multiple elutions).- Consider recrystallization as a purification method, as tosylates are often crystalline solids.[3] |
Reaction Pathways and Troubleshooting Workflow
The following diagrams illustrate the key reaction pathways and a troubleshooting workflow to help guide your experimental optimization.
Experimental Protocols
Protocol 1: General Procedure for Tosylation using Pyridine
This protocol is a standard method that often provides good yields of the desired tosylate.
Materials:
-
1-BOC-4-hydroxypiperidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-BOC-4-hydroxypiperidine (1.0 eq.) in anhydrous DCM and add anhydrous pyridine (2.0-3.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
To the stirred solution, add a solution of p-toluenesulfonyl chloride (1.2-1.5 eq.) in anhydrous DCM dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete in 2-4 hours.
-
Once the reaction is complete, quench by adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.
Protocol 2: Tosylation using Triethylamine and Catalytic DMAP
This method can be faster but carries a higher risk of forming the chlorinated byproduct.
Materials:
-
1-BOC-4-hydroxypiperidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-BOC-4-hydroxypiperidine (1.0 eq.), anhydrous triethylamine (1.5 eq.), and DMAP (0.1 eq.) in anhydrous DCM, cool the mixture to 0 °C.
-
Add solid p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.[2]
-
Upon completion, dilute the reaction with DCM and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
References
Preventing N-alkylation during reactions with 1-BOC-4-(tosyloxy)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing N-alkylation during reactions with 1-BOC-4-(tosyloxy)piperidine, particularly when O-alkylation is the desired outcome.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the BOC group in this compound?
The tert-butoxycarbonyl (Boc) group is a protecting group for the piperidine nitrogen.[1][2] Its main purpose is to prevent the nitrogen atom from participating in unwanted side reactions, such as N-alkylation, during subsequent synthetic steps.[2] The Boc group is stable under many reaction conditions but can be easily removed under acidic conditions.[1]
Q2: I am trying to perform an O-alkylation with a nucleophile, but I am observing a significant amount of N-alkylation side product. Why is this happening despite the BOC protecting group?
While the BOC group significantly reduces the nucleophilicity of the piperidine nitrogen, it does not entirely eliminate it. Under certain reaction conditions, particularly with strong bases or high temperatures, deprotection of the BOC group can occur, or the nucleophile may be basic enough to deprotonate the N-H bond of any deprotected piperidine, leading to N-alkylation. Additionally, prolonged reaction times can sometimes lead to the formation of N-alkylated byproducts.
Q3: What are the key factors that influence the selectivity between O-alkylation and N-alkylation in this context?
The selectivity between O-alkylation and N-alkylation is primarily influenced by:
-
The nature of the nucleophile: "Soft" nucleophiles tend to favor O-alkylation, while "hard" nucleophiles can be less selective.
-
The strength and type of the base used: Strong, non-nucleophilic bases are generally preferred for deprotonating the nucleophile without attacking the electrophile or the BOC group.
-
The choice of solvent: Polar aprotic solvents are commonly used, but the specific solvent can influence the reactivity of both the nucleophile and the electrophile.
-
Reaction temperature and time: Higher temperatures and longer reaction times can lead to more side reactions, including N-alkylation.
Troubleshooting Guide
Issue: Significant N-Alkylation Observed by LC-MS or NMR
This is a common issue when the desired reaction is O-alkylation of a nucleophile using this compound. The following steps can help troubleshoot and minimize the formation of the N-alkylated byproduct.
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing N-alkylation.
Detailed Troubleshooting Steps
-
Evaluate the Base:
-
Problem: Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be aggressive enough to partially deprotect the BOC group or lead to other side reactions.
-
Solution: Switch to a milder, non-nucleophilic base. Carbonate bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective for promoting O-alkylation while minimizing N-alkylation.[3]
-
-
Assess the Solvent:
-
Problem: The solvent can influence the nucleophilicity of your substrate and the solubility of the base.
-
Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally good choices. If solubility is an issue with carbonate bases, consider using a solvent in which they have better solubility or adding a phase-transfer catalyst.
-
-
Analyze Reaction Temperature:
-
Problem: Higher temperatures can provide the activation energy needed for the undesired N-alkylation pathway and can also promote the decomposition of the BOC group.
-
Solution: Attempt the reaction at a lower temperature. Running the reaction at room temperature or even 0 °C can significantly improve the selectivity for O-alkylation.
-
-
Review Reaction Time:
-
Problem: Allowing the reaction to proceed for an extended period after the starting material is consumed can lead to the formation of byproducts.
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material has been consumed to the desired extent.
-
Data Presentation
Table 1: Influence of Reaction Parameters on O- vs. N-Alkylation Selectivity
| Parameter | Condition Favoring O-Alkylation (Desired) | Condition Favoring N-Alkylation (Undesired) | Rationale |
| Base | Weaker, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, highly reactive bases (e.g., NaH, LDA) | Stronger bases can lead to deprotection of the BOC group. |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Protic solvents (e.g., alcohols) | Polar aprotic solvents effectively solvate the cation of the base, increasing the nucleophilicity of the oxygen anion. |
| Temperature | Lower temperatures (0 °C to room temperature) | Elevated temperatures (> 50 °C) | Higher temperatures can overcome the activation energy barrier for N-alkylation and BOC deprotection. |
| Nucleophile | "Soft" nucleophiles (e.g., phenols, thiols) | "Hard" nucleophiles (e.g., primary amines) | Based on Hard and Soft Acids and Bases (HSAB) theory, the oxygen of a deprotonated alcohol is a softer nucleophile than a deprotected piperidine nitrogen. |
Experimental Protocols
General Protocol for O-Alkylation of a Phenol with this compound
This protocol provides a general method for the O-alkylation of a phenolic substrate, aiming to maximize the yield of the desired O-alkylated product and minimize N-alkylation.
Reaction Scheme
Caption: General reaction scheme for O-alkylation.
Materials:
-
Phenolic substrate (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), finely ground (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 eq) and anhydrous DMF.
-
Add the finely ground potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the phenol.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure O-alkylated product.
References
Optimizing reaction conditions for nucleophilic substitution on 1-BOC-4-(tosyloxy)piperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for optimizing nucleophilic substitution reactions on 1-BOC-4-(tosyloxy)piperidine.
Troubleshooting Guide
This guide addresses common issues encountered during the substitution reaction in a question-and-answer format.
Question: Why am I getting a low yield of my desired substitution product?
Answer: Low yields can stem from several factors, including incomplete reaction, degradation of starting material, or the formation of side products. A common competing pathway is the E2 elimination reaction[1].
To troubleshoot, consider the following:
-
Check for Competing Elimination: The primary side product is often the elimination product, 1-BOC-1,2,3,6-tetrahydropyridine. Analyze your crude reaction mixture by ¹H NMR or LC-MS to check for its presence. Elimination is favored by high temperatures and the use of strong, bulky bases[1].
-
Assess Nucleophile Strength: If using a weak nucleophile, the reaction may be slow. Ensure your nucleophile is sufficiently potent for an Sₙ2 reaction. The best nucleophiles are typically strong electron donors[2].
-
Verify Reagent Quality: Ensure the this compound starting material and the nucleophile are pure and dry. The solvent should also be anhydrous, especially when using moisture-sensitive reagents.
-
Optimize Reaction Time and Temperature: If starting material remains, the reaction may not have reached completion. Consider increasing the reaction time or cautiously increasing the temperature. However, be aware that higher temperatures favor the elimination side reaction[3][4].
Caption: Troubleshooting workflow for low product yield.
Question: The BOC protecting group is being cleaved during my reaction. How can I prevent this?
Answer: The tert-butoxycarbonyl (BOC) group is labile under acidic conditions[5]. While most nucleophilic substitutions on this substrate do not use strong acids, unintended acidity can arise.
-
Source of Acidity: If your nucleophile is an amine salt (e.g., R-NH₃⁺Cl⁻), the reaction may generate trace amounts of acid. Similarly, using sodium azide can sometimes lead to the formation of hydrazoic acid (HN₃), which is acidic enough to cleave the BOC group, particularly at elevated temperatures[6]. DMF as a solvent can also slowly hydrolyze to form formic acid[6].
-
Solution: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture to neutralize any generated acid. Use 1.1-1.5 equivalents of the base.
Question: My reaction with an amine nucleophile is giving multiple products (over-alkylation). What is the cause?
Answer: Primary and secondary amines, once they have reacted to form the desired secondary or tertiary amine product, can still be nucleophilic and react further with the starting material, leading to complex mixtures[7].
-
Solution: Use a large excess of the amine nucleophile. This ensures that a molecule of the tosylate is statistically more likely to encounter a molecule of the starting amine rather than the product amine, minimizing over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for this nucleophilic substitution?
A1: The reaction proceeds via an Sₙ2 mechanism[5]. Therefore, optimal conditions involve a polar aprotic solvent to enhance the nucleophile's reactivity.[1][8] Higher temperatures can accelerate the reaction but also increase the risk of the competing E2 elimination reaction[9].
Caption: Competing Sₙ2 substitution and E2 elimination pathways.
Q2: Why is the tosylate group considered an excellent leaving group?
A2: The tosylate (p-toluenesulfonate) anion is an excellent leaving group because it is the conjugate base of a strong acid, p-toluenesulfonic acid (pKa ≈ -2.8)[5]. Its negative charge is highly stabilized by resonance across the three oxygen atoms of the sulfonate group, making it a very weak base that readily departs during the substitution reaction[5][10].
Q3: What safety precautions should be taken when using sodium azide (NaN₃) as a nucleophile?
A3: Sodium azide is acutely toxic if ingested or absorbed through the skin[11][12]. It can also form highly explosive heavy metal azides if it comes into contact with metals like lead, copper, or zinc, which may be present in plumbing or on spatulas[11][13].
-
Handling: Always wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Handle in a well-ventilated fume hood.
-
Quenching & Disposal: Do not dispose of azide solutions directly down the drain[13]. Quench residual azide carefully before disposal according to your institution's safety guidelines.
-
Acid Contact: Avoid contact with acids, which generates highly toxic and volatile hydrazoic acid (HN₃)[11].
Q4: Can I perform this reaction in a protic solvent like ethanol or water?
A4: While possible, it is not recommended for Sₙ2 reactions. Polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it and reduces its reactivity and nucleophilicity[1][14]. This will significantly slow down the desired Sₙ2 reaction. Polar aprotic solvents are ideal because they solvate the counter-cation but leave the anionic nucleophile "naked" and highly reactive[1].
Data Presentation
Table 1: Typical Reaction Conditions for Sₙ2 Substitution of Tosylates This table summarizes general conditions. Optimal parameters for this compound may require specific optimization.
| Nucleophile (Reagent) | Solvent | Temperature (°C) | Time (h) | Typical Product | Typical Yield (%) |
| Azide (NaN₃) | DMF | 25 - 70 | 12 | Alkyl azide | 92[1] |
| Cyanide (NaCN) | DMSO | 25 | 6 | Alkyl cyanide | 85[1] |
| Iodide (NaI) | Acetone | 50 | 4 | Alkyl iodide | 90[1] |
| Amine (R-NH₂) | Acetonitrile | 50 - 80 | 12 - 24 | Substituted Amine | Variable |
| Thiolate (R-SNa) | DMF | 25 | 2 - 6 | Thioether | >90 |
Table 2: Solvent Effects on Nucleophilic Substitution Reactions
| Solvent Type | Examples | Effect on Sₙ2 Rate | Rationale |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Increases | Solvates the cation but not the anion, enhancing nucleophilicity[1]. |
| Polar Protic | Water, Ethanol, Methanol | Decreases | Solvates and deactivates the nucleophile through hydrogen bonding[1][14]. |
| Non-Polar | Hexane, Toluene | Very Slow | Reactants are often insoluble; poor stabilization of charged transition states[1]. |
Experimental Protocols
Protocol: Synthesis of 1-BOC-4-azidopiperidine
This protocol describes a general procedure for the Sₙ2 displacement of the tosylate group with sodium azide.
Caption: Experimental workflow for the synthesis of 1-BOC-4-azidopiperidine.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser.
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per gram of tosylate).
-
Add sodium azide (1.5 - 3.0 eq) to the solution portion-wise.
-
Heat the reaction mixture to 60-70 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF).
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure 1-BOC-4-azidopiperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. gacariyalur.ac.in [gacariyalur.ac.in]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Buy this compound | 118811-07-7 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. Sodium azide poisoning: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sodium azide - Wikipedia [en.wikipedia.org]
- 14. aliphatic nucleophilic substitution [employees.csbsju.edu]
Technical Support Center: Challenges in the BOC Deprotection of Complex Piperidine Derivatives
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of BOC (tert-butyloxycarbonyl) deprotection of intricate piperidine derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common and nuanced challenges encountered during this critical synthetic step.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter in your experiments.
Issue 1: Incomplete or Sluggish Deprotection
Q1: My BOC deprotection is not going to completion, or is very slow. What are the likely causes and how can I resolve this?
A1: Incomplete deprotection is a frequent challenge, often stemming from insufficient acid strength, steric hindrance, or poor solubility. Here are several strategies to drive the reaction to completion:
-
Increase Acid Concentration or Equivalents: The concentration of the acid is a critical factor. For standard reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM), you can increase the concentration from a typical 20-50% (v/v) to neat TFA for less sensitive substrates.[1] For HCl in dioxane, using a 4M solution is a common and effective choice.[2][3]
-
Elevate the Reaction Temperature: Gently warming the reaction mixture can accelerate the deprotection. However, exercise caution as higher temperatures can promote side reactions with sensitive functional groups.[4]
-
Extend Reaction Time: Monitor the reaction progress closely using TLC or LC-MS and extend the reaction time until the starting material is fully consumed.
-
Improve Solubility: If the starting material has poor solubility in the reaction solvent, this can hinder the reaction rate. Consider alternative solvent systems in which your substrate is more soluble.
-
Switch to a Stronger Acid System: If TFA or HCl in dioxane are ineffective, consider stronger acid systems. However, this increases the risk of side reactions.
Issue 2: Formation of Side Products
Q2: I am observing significant side product formation during the deprotection. What are the common side reactions and how can I minimize them?
A2: Side product formation can significantly lower your yield and complicate purification. The primary culprit is often the reactive tert-butyl cation generated during the cleavage of the BOC group.[5]
-
t-Butylation: The tert-butyl cation is an electrophile that can alkylate nucleophilic functional groups present in your molecule. To mitigate this, consider adding a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), thioanisole, or water.[4]
-
Degradation of Acid-Sensitive Groups: If your piperidine derivative contains other acid-labile functional groups (e.g., esters, acetals, ketals), the harsh acidic conditions required for BOC deprotection can cleave them.[2] In such cases, using milder deprotection conditions is advisable. This can include using a lower concentration of acid, running the reaction at a lower temperature, or switching to a milder reagent like HCl in dioxane, which is often considered less harsh than TFA.[6]
-
Ring Fragmentation: In some instances, particularly with certain substitution patterns on the piperidine ring, ring fragmentation can occur under strong acidic conditions. Careful control of reaction temperature and time is crucial to minimize this.[2]
-
Trifluoroacetylation of the Deprotected Amine: When using TFA, the newly formed amine can sometimes be acylated by the trifluoroacetate anion. If this is a persistent issue, switching to HCl in dioxane is a recommended alternative.[4]
Issue 3: Difficult Work-up and Purification
Q3: What is the best work-up procedure after an acidic BOC deprotection, and how can I handle purification challenges?
A3: A proper work-up is crucial for isolating the deprotected piperidine in high yield and purity.
-
Standard Work-up: A typical procedure involves removing the volatile solvent and excess acid under reduced pressure. The residue is then dissolved in an appropriate solvent and neutralized with a base such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is basic.[2] The free amine can then be extracted with an organic solvent.
-
Handling TFA Salts: TFA salts of amines are often oily and can be difficult to handle.[7] Converting the TFA salt to an HCl salt by dissolving the crude product in a solution of HCl in an organic solvent can often lead to the precipitation of a more crystalline and easier-to-handle solid.[7]
-
Using Resins for Purification: For water-soluble amines or compounds that are difficult to purify by extraction, using an ion-exchange resin like Amberlyst A21 can be an effective work-up strategy.[8]
Issue 4: Stereochemical Integrity
Q4: I am concerned about the potential for racemization or epimerization at a stereocenter on my piperidine ring during BOC deprotection. Is this a valid concern and how can I mitigate it?
A4: While BOC deprotection under standard acidic conditions is generally considered to be stereochemically robust, the potential for epimerization, although low, should not be entirely dismissed, especially with substrates that have an acidic proton adjacent to a stereocenter. To minimize any potential issues:
-
Use Milder Conditions: Employ the mildest effective conditions for deprotection (lower acid concentration, lower temperature).
-
Monitor Stereochemical Purity: Analyze the product carefully using chiral HPLC or NMR with a chiral shift reagent to confirm the retention of stereochemistry.
-
Alternative Deprotection Methods: If stereochemical integrity is a major concern, explore non-acidic deprotection methods, although these are less common for BOC groups.
Data Presentation: Comparison of Common Deprotection Reagents
The following table summarizes the key parameters for the two most common BOC deprotection reagents.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM)[3] | 4M in 1,4-Dioxane[3] |
| Reaction Time | Generally 30 minutes to a few hours at room temperature[3] | Can be very rapid (e.g., 30 minutes with 4M solution)[3] |
| Yield | Typically high to quantitative | Typically high to quantitative |
| Product Purity | Generally high, but the resulting TFA salt can be oily[7] | Often high, with the hydrochloride salt frequently being a crystalline solid[7] |
| Selectivity | Can be less selective and may cleave other acid-sensitive groups | Generally considered milder and can offer better selectivity[6] |
Experimental Protocols
Protocol 1: BOC Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and effective method for the removal of a BOC group.
Materials:
-
N-BOC protected piperidine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-BOC protected piperidine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative.[2]
Protocol 2: BOC Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol is a common alternative to TFA and can be advantageous if the TFA salt of the product is problematic or if the substrate contains other acid-sensitive groups.[2]
Materials:
-
N-BOC protected piperidine derivative
-
4M HCl in 1,4-dioxane solution
-
Methanol (optional, as a co-solvent)
-
Diethyl ether
Procedure:
-
Dissolve the N-BOC protected piperidine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.
-
To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM. Add saturated aqueous NaHCO₃ solution until the mixture is basic. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
Visualizations
Caption: Troubleshooting workflow for BOC deprotection.
Caption: Mechanism of BOC deprotection and side product formation.
References
Stability issues of 1-BOC-4-(tosyloxy)piperidine under acidic or basic conditions
Welcome to the technical support center for 1-BOC-4-(tosyloxy)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues of this reagent under acidic and basic conditions and to offer troubleshooting for common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The main stability concerns for this compound revolve around the lability of the tert-butyloxycarbonyl (BOC) protecting group under acidic conditions and the susceptibility of the tosyloxy (tosylate) group to nucleophilic attack, which can be relevant under basic conditions, especially in the presence of nucleophiles.[1] The molecule is generally stable under standard laboratory conditions but is sensitive to strong acids and bases.[1]
Q2: What happens to this compound under acidic conditions?
A2: Under acidic conditions, the BOC group is cleaved to yield 4-(tosyloxy)piperidine.[1] This deprotection is a common synthetic strategy but can be an undesired side reaction if the BOC group is needed for subsequent steps. The reaction proceeds via protonation of the carbonyl oxygen of the BOC group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[2]
Q3: Is this compound stable under basic conditions?
A3: The BOC group is generally stable under basic conditions.[2] However, the tosylate group is an excellent leaving group and can be displaced by nucleophiles under basic conditions. If strong nucleophiles are present, even at neutral or slightly basic pH, nucleophilic substitution at the 4-position of the piperidine ring can occur.
Q4: What are the common impurities found in this compound?
A4: Common impurities can arise from the synthesis of the compound. These may include starting materials such as N-Boc-4-hydroxypiperidine or 4-hydroxypiperidine if the BOC protection or tosylation is incomplete.[3] Residual solvents from purification, such as toluene, n-heptane, methanol, or ethanol, and absorbed water can also be present.[3]
Q5: How should I store this compound?
A5: It is recommended to store this compound in a tightly sealed container in a cool, dry place to prevent degradation from moisture and atmospheric contaminants.
Troubleshooting Guides
Issue 1: Unexpected Deprotection of the BOC Group
Symptom: You are performing a reaction under what you believe are neutral or basic conditions, but you observe the formation of 4-(tosyloxy)piperidine.
Possible Cause: In some reactions, especially at elevated temperatures with certain reagents, acidic byproducts can be generated in situ, leading to the cleavage of the BOC group. For example, in a nucleophilic substitution with an amine salt, the reaction mixture can become acidic.
Troubleshooting Steps:
-
Monitor pH: If possible, monitor the pH of your reaction mixture.
-
Use a Non-Acidic Salt: If using an amine salt, consider converting it to the free base before the reaction.
-
Add a Non-Nucleophilic Base: The addition of a hindered, non-nucleophilic base can help to scavenge any adventitious acid.
-
Lower Reaction Temperature: If the reaction allows, perform it at a lower temperature to minimize side reactions.
Issue 2: Low Yield in Nucleophilic Substitution Reactions
Symptom: You are attempting to displace the tosylate group with a nucleophile, but you are getting a low yield of the desired product.
Possible Causes & Troubleshooting:
-
Poor Nucleophile: The nucleophile you are using may not be strong enough for the reaction conditions.
-
Solution: Consider using a stronger nucleophile or more forcing reaction conditions (e.g., higher temperature, longer reaction time).
-
-
Steric Hindrance: A bulky nucleophile may have difficulty accessing the reaction site.
-
Solution: Try a less sterically hindered nucleophile or increase the reaction temperature.
-
-
Presence of Water: Water can hydrolyze the tosylate group, leading to the formation of N-Boc-4-hydroxypiperidine.
-
Solution: Ensure all reagents and solvents are anhydrous.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and extend the reaction time if necessary.[1]
-
Quantitative Stability Data
| Condition | BOC Group Stability | Tosyloxy Group Stability | Primary Degradation Pathway |
| Strongly Acidic (pH < 2) | Labile | Stable | BOC Deprotection |
| Mildly Acidic (pH 4-6) | Generally Stable (slow degradation) | Stable | Slow BOC Deprotection |
| Neutral (pH 7) | Stable | Stable (unless nucleophiles are present) | Nucleophilic Substitution |
| Mildly Basic (pH 8-10) | Stable | Susceptible to Nucleophilic Attack | Nucleophilic Substitution |
| Strongly Basic (pH > 12) | Stable | Prone to Elimination/Substitution | Elimination/Substitution |
Experimental Protocols
Protocol 1: BOC Deprotection under Acidic Conditions (TFA/DCM)
This protocol describes the removal of the BOC protecting group to yield 4-(tosyloxy)piperidine trifluoroacetate salt.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[2]
-
Cooling: Cool the solution to 0°C in an ice bath.[2]
-
TFA Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[2]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[2]
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting residue is the trifluoroacetate salt of 4-(tosyloxy)piperidine.
Protocol 2: Nucleophilic Substitution with a Phenol (Williamson Ether Synthesis)
This protocol describes the synthesis of a 1-BOC-4-(aryloxy)piperidine derivative.
Materials:
-
This compound
-
A phenol derivative
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous
-
Acetonitrile or Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Setup: To a round-bottom flask, add the phenol (1.0-1.2 equivalents), anhydrous potassium carbonate or cesium carbonate (2.0 equivalents), and anhydrous acetonitrile or DMF.[4]
-
Addition of Tosylate: Add this compound (1.0 equivalent) to the mixture.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.[4]
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.[4]
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visual Guides
References
Technical Support Center: Regioselectivity in Substituted Piperidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common regioselectivity issues encountered during the chemical synthesis and functionalization of substituted piperidines.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in reactions of substituted piperidines so challenging?
A1: Achieving high regioselectivity is a significant challenge due to several factors. The C-H bonds at different positions on the piperidine ring (C2, C3, C4) have similar reactivity, making it difficult to functionalize one site without affecting others.[1] Furthermore, the regiochemical outcome is a complex interplay of steric effects, electronic effects, and reaction conditions. For instance, the C2 position is electronically activated but sterically hindered, while the C3 position is often electronically deactivated by the inductive effect of the nitrogen atom.[2][3]
Q2: What are the primary strategies for controlling regioselectivity in C-H functionalization of the piperidine ring?
A2: The most effective strategies involve:
-
Directing Groups: Installing a directing group on the piperidine nitrogen can guide a catalyst to a specific C-H bond, enabling site-selective functionalization.[4][5] Amides and carbamates are commonly used for this purpose.[5]
-
Catalyst and Ligand Control: The choice of catalyst and ligand is crucial. Sterically bulky catalysts or ligands can block more accessible sites, favoring reaction at remote positions.[1][2][6] For example, in some palladium-catalyzed reactions, less hindered ligands favor 6-endo cyclization to give 3-substituted piperidines, while bulkier ligands lead to 5-exo cyclization.[1]
-
Protecting Groups: The N-protecting group can influence the steric environment around the ring. A bulky group like N-Boc can hinder the C2 position, promoting functionalization at C4.[2][4]
-
Indirect Approaches: For positions that are difficult to functionalize directly, such as C3, indirect methods are employed. A common strategy is the cyclopropanation of a tetrahydropyridine intermediate, followed by a regioselective reductive ring-opening.[1][2][6]
Q3: How can I selectively functionalize the nitrogen atom of a piperidine without side reactions?
A3: The most common side reaction during N-alkylation is over-alkylation, which forms quaternary ammonium salts.[5][7] To achieve selective mono-alkylation, two primary methods are recommended:
-
Direct Alkylation (Controlled): This method uses an alkyl halide and a base. To prevent over-alkylation, the alkylating agent should be added slowly (e.g., via syringe pump) to a solution where the piperidine is in slight excess.[5][8]
-
Reductive Amination: This is often a milder and more selective method. The piperidine is reacted with an aldehyde or ketone to form an iminium ion, which is then reduced in-situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[7] This approach completely avoids the issue of over-alkylation.[7]
Q4: What are the main synthetic routes for accessing 3-substituted piperidines?
A4: Accessing 3-substituted piperidines can be less straightforward than C2 or C4 substitution.[9] Key strategies include:
-
Functionalization of Pyridines: A common route involves introducing a substituent at the 3-position of a pyridine ring, followed by the reduction of the ring to a piperidine.[1]
-
Intramolecular Cyclization: Designing an acyclic precursor that favors a 6-endo cyclization can yield 3-substituted piperidines. The regioselectivity is dictated by the structure of the starting material.[1]
-
Rhodium-Catalyzed Asymmetric Carbometalation: A modern approach uses a Rh-catalyzed reaction of a dihydropyridine with an arylboronic acid to create 3-substituted tetrahydropyridines, which can then be reduced to the desired piperidine.[9][10]
Troubleshooting Guides
Problem 1: My C-H functionalization reaction is producing a mixture of 2-, 3-, and 4-substituted piperidine isomers.
-
Possible Cause: Poor regiocontrol due to the similar reactivity of the C-H bonds and lack of a directing influence.
-
Possible Cause: Steric and electronic factors are not sufficiently differentiated.
-
Possible Cause: Direct functionalization at C3 is electronically disfavored.
Problem 2: The N-alkylation of my substituted piperidine results in a significant amount of a quaternary ammonium salt byproduct.
-
Possible Cause: The rate of the second alkylation is competitive with the first, especially with reactive alkylating agents like methyl iodide or benzyl bromide.[5]
-
Possible Cause: The chosen synthetic route is prone to over-alkylation.
-
Suggested Solution: Switch to N-alkylation via reductive amination. This method involves the reaction of the piperidine with an aldehyde or ketone and in-situ reduction with a selective hydride reagent like NaBH(OAc)₃. It is a milder process that does not lead to quaternary salt formation.[7]
-
Problem 3: The yield of my desired 3-substituted piperidine is consistently low.
-
Possible Cause: If starting from a pyridine derivative, the initial functionalization may have poor regiocontrol.
-
Suggested Solution: Re-evaluate the pyridine functionalization step. Ensure the electronic directing effects of existing substituents favor substitution at the 3-position. Consider alternative, more regioselective functionalization strategies for the pyridine ring before reduction.[1]
-
-
Possible Cause: Suboptimal reaction conditions for a metal-catalyzed coupling or cyclization.
-
Suggested Solution: Systematically screen reaction parameters. Vary the temperature, solvent, concentration, and reaction time. For metal-catalyzed processes, screen different ligands, bases, and catalyst loadings, as these can dramatically influence both yield and regioselectivity.[1]
-
-
Possible Cause: Competing side reactions or product degradation are occurring.
-
Suggested Solution: Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. This can provide insight into competing pathways (e.g., hydrodefluorination, isomerization).[1][11] Adjusting conditions or protecting sensitive functional groups may be necessary to minimize these side reactions.[1]
-
Data Presentation
Table 1: Effect of Catalyst and N-Protecting Group on Site-Selectivity of Rhodium-Catalyzed C-H Functionalization.
| N-Protecting Group | Catalyst | Major Product | Regioselectivity (C2:C4) | Reference |
| N-Boc | Rh₂(R-TCPTAD)₄ | 2-Substituted | >20:1 | [2][6] |
| N-Brosyl (N-Bs) | Rh₂(R-TPPTTL)₄ | 2-Substituted | >20:1 | [2][6] |
| N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | 4-Substituted | 1:4.2 | [2][6] |
Table 2: Regioselectivity of Nucleophilic Addition to a 3,4-Piperidyne Intermediate.
| Nucleophile / Partner | Major Regioisomer | Regioselectivity | Reference |
| Imidazole | C4 Addition | Exclusive | [12] |
| Morpholine | C4 Addition | Exclusive | [12] |
| Nitrone (Cycloaddition) | C4-O / C3-C | >10:1 | [12] |
Visualizations
Caption: Decision tree for controlling C-H functionalization site-selectivity.
Caption: Workflow for troubleshooting poor regioselectivity in C-H functionalization.
Experimental Protocols
Protocol 1: Regioselective N-Alkylation of a 2-Substituted Piperidine via Reductive Amination
This protocol describes a general and highly selective method for N-alkylation that avoids over-alkylation, based on procedures for secondary amines.[7]
-
Materials:
-
2-Substituted piperidine (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 2-substituted piperidine (1.0 eq) and the anhydrous solvent.
-
Add the aldehyde or ketone (1.1 eq) to the stirred solution at room temperature.
-
Stir the mixture for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated 2-substituted piperidine.
-
Protocol 2: Indirect Synthesis of 3-Substituted Piperidines via Cyclopropanation and Reductive Ring-Opening
This protocol is adapted from the strategy used for the synthesis of methylphenidate analogues, providing a reliable route to C3-functionalized piperidines.[2][6]
-
Step A: Cyclopropanation of N-Boc-1,2,3,6-tetrahydropyridine
-
In a round-bottom flask under an inert atmosphere, dissolve the chiral dirhodium catalyst (e.g., Rh₂(S-DOSP)₄, 0.5 mol%) in a suitable solvent (e.g., pentane/CH₂Cl₂).
-
Add N-Boc-1,2,3,6-tetrahydropyridine (1.5 eq) to the catalyst solution.
-
Cool the mixture to the optimal temperature (e.g., 0 °C).
-
Slowly add a solution of the donor/acceptor carbene precursor (e.g., methyl phenyldiazoacetate, 1.0 eq) in the same solvent over 2 hours via syringe pump.
-
Stir the reaction at 0 °C until completion (monitored by TLC).
-
Concentrate the reaction mixture and purify by flash chromatography to isolate the cyclopropane intermediate.
-
-
Step B: Reductive Ring-Opening
-
Dissolve the purified cyclopropane intermediate (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂).
-
Cool the solution to -78 °C.
-
Add triethylsilane (Et₃SiH) (2.0 eq) followed by the slow addition of boron trifluoride etherate (BF₃·Et₂O) (2.0 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). This step often results in the concomitant removal of the N-Boc group.
-
Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Extract with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify the crude material by flash chromatography to yield the desired 3-substituted piperidine.
-
Protocol 3: Rh-Catalyzed Asymmetric Synthesis of 3-Aryl Tetrahydropyridines
This protocol outlines a modern, highly regioselective method for accessing precursors to 3-substituted piperidines.[1][10]
-
Materials:
-
Phenyl pyridine-1(2H)-carboxylate (dihydropyridine substrate) (1.0 eq)
-
Arylboronic acid (3.0 eq)
-
[Rh(cod)(OH)]₂ (3 mol%)
-
Chiral ligand (e.g., a chiral diene ligand) (7 mol%)
-
Aqueous Cesium Hydroxide (CsOH) (2.0 eq)
-
Solvent system: Tetrahydropyran (THP), Toluene (Tol), and Water
-
Inert atmosphere glovebox or Schlenk line
-
-
Procedure:
-
Inside a glovebox, charge a vial with the Rhodium precursor [Rh(cod)(OH)]₂ and the chiral ligand.
-
Add the solvents (THP, Toluene, H₂O) and the aqueous CsOH base.
-
Stir the resulting catalyst solution at 70 °C for 10 minutes.
-
Add the arylboronic acid and the dihydropyridine substrate to the vial.
-
Seal the vial and continue stirring the reaction mixture at 70 °C for 20 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether (Et₂O) and perform an aqueous work-up.
-
Separate the organic layer, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the enantioenriched 3-aryl tetrahydropyridine.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Leaving Groups: 1-BOC-4-(tosyloxy)piperidine vs. 1-BOC-4-(mesyloxy)piperidine in Nucleophilic Substitution
In the realm of synthetic organic chemistry, particularly in the intricate pathways of drug discovery and development, the choice of a suitable leaving group is a critical determinant of reaction efficiency and success. For the functionalization of the 4-position of a piperidine ring, a common scaffold in medicinal chemistry, 1-BOC-4-(tosyloxy)piperidine and 1-BOC-4-(mesyloxy)piperidine are two frequently employed intermediates. This guide provides an objective comparison of their reactivity in nucleophilic substitution reactions, supported by theoretical principles and available experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
The Decisive Factor: Leaving Group Ability
The reactivity of these two compounds in nucleophilic substitution reactions is primarily dictated by the nature of the sulfonate ester at the 4-position, which serves as the leaving group. Both the tosylate (-OTs) and mesylate (-OMs) groups are excellent leaving groups because their corresponding sulfonic acids, p-toluenesulfonic acid and methanesulfonic acid, are strong acids. This implies that the resulting sulfonate anions are very stable, weak bases, and therefore, readily depart during a nucleophilic attack.
The subtle difference in their reactivity stems from the electronic effects of the methyl group in the mesylate versus the tolyl group in the tosylate. While both are electron-donating to some extent, the larger size and potential for resonance of the aromatic ring in the tosyl group can have a modest impact on the electrophilicity of the sulfur atom and the stability of the departing anion.
Quantitative Comparison: Reactivity and Physicochemical Properties
| Property | This compound | 1-BOC-4-(mesyloxy)piperidine | Reference |
| Leaving Group | Tosylate (-OTs) | Mesylate (-OMs) | |
| Conjugate Acid | p-Toluenesulfonic acid | Methanesulfonic acid | |
| pKa of Conjugate Acid | ~ -2.8 | ~ -1.9 | |
| Relative SN2 Reaction Rate | Slower | Faster |
The pKa of the conjugate acid is a good indicator of the stability of the leaving group; a lower pKa signifies a more stable anion and thus a better leaving group. While p-toluenesulfonic acid is a slightly stronger acid, in the context of SN2 reactions, the smaller steric profile of the mesyl group often leads to a faster reaction rate. General studies on SN2 reactions have shown that mesylates can be slightly more reactive than tosylates.
Experimental Protocols: A General Approach to Nucleophilic Substitution
The following protocols outline a general procedure for a nucleophilic substitution reaction on either this compound or 1-BOC-4-(mesyloxy)piperidine. The choice of solvent, temperature, and reaction time may need to be optimized depending on the specific nucleophile used.
Synthesis of 1-BOC-4-azidopiperidine
Objective: To replace the sulfonate leaving group with an azide nucleophile.
Materials:
-
This compound or 1-BOC-4-(mesyloxy)piperidine (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound or 1-BOC-4-(mesyloxy)piperidine in anhydrous DMF, add sodium azide.
-
Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and quench with deionized water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-BOC-4-azidopiperidine.
Visualizing the Reactivity Comparison
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparison of leaving group ability and relative reactivity.
Caption: General experimental workflow for nucleophilic substitution.
Conclusion: Making the Right Choice
Both this compound and 1-BOC-4-(mesyloxy)piperidine are highly effective substrates for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups at the 4-position of the piperidine ring. The choice between them often comes down to subtle differences in reactivity and practical considerations.
Based on the principles of leaving group ability, 1-BOC-4-(mesyloxy)piperidine is expected to be slightly more reactive in SN2 reactions due to the smaller size and slightly less stable conjugate acid of the mesylate group compared to the tosylate group. This could translate to faster reaction times or the ability to conduct reactions at lower temperatures.
However, this compound is also a very common and effective reagent. Its slightly lower reactivity might be advantageous in cases where a more controlled reaction is desired or when dealing with highly reactive nucleophiles where side reactions could be a concern. Ultimately, the optimal choice will depend on the specific nucleophile, desired reaction conditions, and the overall synthetic strategy. For many applications, both reagents will perform admirably, and the decision may be guided by factors such as commercial availability and cost.
A Comparative Guide to Leaving Groups in 4-Substituted Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-substituted piperidines is a cornerstone in the development of novel therapeutics and functional materials. The strategic choice of a leaving group is paramount in achieving efficient and high-yielding nucleophilic substitution reactions at the C4 position of the piperidine ring. This guide provides an objective comparison of common leaving groups—tosylates, mesylates, and halides—supported by experimental data to inform the rational design of synthetic routes.
The Role of the Leaving Group
The overarching strategy for the synthesis of 4-substituted piperidines via nucleophilic substitution involves the conversion of the hydroxyl group of a suitable precursor, typically N-protected 4-hydroxypiperidine, into a better leaving group. This activation step is crucial as the hydroxide ion (HO⁻) is a poor leaving group. The activated intermediate can then readily react with a wide range of nucleophiles to introduce diverse functionalities at the 4-position.
The Efficacy of Amine Bases in Nucleophilic Substitution Reactions of 1-BOC-4-(tosyloxy)piperidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of common non-nucleophilic amine bases in nucleophilic substitution reactions involving 1-BOC-4-(tosyloxy)piperidine. The selection of an appropriate base is critical for optimizing reaction yields, minimizing side products, and ensuring efficient synthesis of piperidine-based compounds, which are pivotal scaffolds in medicinal chemistry. This document outlines the theoretical considerations for base selection, presents a qualitative comparison, and provides detailed experimental protocols for a representative amination reaction.
Theoretical Framework for Base Selection
The primary role of a base in the nucleophilic substitution of this compound is to act as a proton scavenger, neutralizing the p-toluenesulfonic acid byproduct generated during the reaction. The ideal base should be sufficiently basic to deprotonate the conjugate acid of the incoming nucleophile and the sulfonic acid byproduct, yet minimally nucleophilic to avoid competing with the primary nucleophile in attacking the electrophilic carbon of the piperidine ring. Key factors influencing the choice of base include:
-
Basicity (pKa of the conjugate acid): A higher pKa indicates a stronger base, which can more effectively neutralize the acidic byproducts.
-
Steric Hindrance: Bulky bases are less likely to act as competing nucleophiles, thus favoring the desired substitution reaction.
-
Catalytic Activity: Certain bases, like pyridine, can act as nucleophilic catalysts, potentially accelerating the reaction rate.
Comparison of Common Amine Bases
| Base | Structure | pKa of Conjugate Acid | Key Characteristics & Expected Performance |
| Triethylamine (TEA) | Et₃N | ~10.75 | A widely used, cost-effective base. Its moderate basicity and steric bulk from the ethyl groups make it a suitable choice for many applications. It is generally considered a non-nucleophilic base for practical purposes. |
| Pyridine | C₅H₅N | ~5.25 | Less basic than aliphatic amines. Pyridine can also function as a nucleophilic catalyst by forming a more reactive intermediate with the tosylate. However, its lower basicity may be less effective in scavenging protons compared to TEA or DIPEA. |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | i-Pr₂NEt | ~11.0 | Highly hindered due to the isopropyl groups, making it an excellent non-nucleophilic base. Its basicity is comparable to triethylamine. It is often the base of choice when side reactions involving the base are a concern. |
Experimental Protocols
The following is a generalized experimental protocol for the amination of this compound. Specific reaction times and temperatures may need to be optimized for different nucleophiles and bases.
General Procedure for Amination:
-
To a solution of this compound (1.0 eq.) in a suitable polar apathetic solvent (e.g., DMF, DMSO, or Acetonitrile) is added the amine nucleophile (1.1-1.5 eq.).
-
The selected base (Triethylamine, Pyridine, or DIPEA) (1.5-2.0 eq.) is then added to the reaction mixture.
-
The reaction is stirred at a temperature ranging from room temperature to 80 °C and monitored by an appropriate technique (e.g., TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired 1-BOC-4-(substituted)piperidine.
Visualization of Reaction Workflow and Mechanism
The following diagrams illustrate the general workflow for the nucleophilic substitution reaction and the mechanistic pathway.
Caption: General workflow for the synthesis of 1-BOC-4-(substituted)piperidine.
Caption: Simplified SN2 mechanism for the amination of this compound.
A Comparative Analysis of Synthetic Routes to 4-Aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
4-Aminopiperidine is a critical building block in the synthesis of a wide array of pharmaceutical compounds, valued for its versatile reactivity and its presence in numerous biologically active molecules. The efficient and scalable synthesis of this key intermediate is of paramount importance in drug discovery and development. This guide provides a comparative analysis of several prominent synthetic routes to 4-aminopiperidine, offering a detailed examination of their methodologies, quantitative performance, and experimental protocols.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to 4-aminopiperidine, enabling a direct comparison of their efficiencies.
| Synthetic Route | Starting Material | Key Reagents/Steps | Overall Yield | Purity | Key Advantages | Key Disadvantages |
| Reductive Amination | N-Boc-4-piperidone | Ammonium acetate, Sodium triacetoxyborohydride | ~72% | High after chromatography | High yield, readily available starting materials, one-pot procedure. | Requires chromatographic purification. |
| Synthesis from N-Benzyl-4-piperidone | N-Benzyl-4-piperidone | tert-Butyl carbamate, Orthoformate, Pd/C, H₂ | 81-91% | >99% (GC)[1] | High yield and purity, avoids harsh reagents. | Multi-step process. |
| Hofmann Rearrangement | 4-Piperidinecarboxamide | Di-tert-butyl dicarbonate, Bromine, Sodium hydroxide | High (not explicitly quantified for parent) | High | Utilizes readily available starting materials. | Involves the use of hazardous materials like bromine. |
| Curtius Rearrangement | Isonipecotic acid derivatives | Diphenylphosphoryl azide (DPPA) or similar | Good (not explicitly quantified for parent) | High | Good functional group tolerance, stereospecific. | Can involve potentially explosive intermediates (acyl azides). |
Experimental Protocols
Reductive Amination of N-Boc-4-piperidone
This one-pot method is a widely used and efficient route for the synthesis of N-Boc-4-aminopiperidine, which can be subsequently deprotected to yield 4-aminopiperidine.
Materials:
-
N-Boc-4-piperidone
-
Aniline (or other amine source)
-
Acetic acid
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
2M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in dichloromethane.
-
Cool the mixture in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 16 hours.
-
Dilute the reaction mixture with 2M aqueous NaOH and stir for 1 hour.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate.[2]
Synthesis from N-Benzyl-4-piperidone
This two-step process provides a high-yield and high-purity route to N-Boc-4-aminopiperidine.
Step 1: Imine Formation [1]
Materials:
-
N-benzyl-4-piperidone
-
Ammonium chloride
-
Triethyl orthoformate
-
tert-Butyl carbamate
-
Ethanol
-
Toluene
Procedure:
-
To a reaction vessel, add N-benzyl-4-piperidone (1.0 eq), ammonium chloride (0.05 eq), triethyl orthoformate (1.5 eq), and ethanol.
-
Heat the mixture to reflux for 2 hours.
-
Evaporate the ethanol under normal pressure.
-
Add tert-butyl carbamate (1.2 eq) and toluene.
-
Increase the temperature to 90-110 °C and remove the ethanol generated during the reaction.
-
After 3 hours, or when the reaction is complete as monitored by GC, cool the mixture and concentrate the solvent.
-
Add ethanol, cool to 0 °C, and stir for 1 hour to precipitate the imine product.
-
Filter to obtain the white solid product (yield: ~82%).[1]
Step 2: Catalytic Hydrogenation [1]
Materials:
-
Imine product from Step 1
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
n-Heptane
Procedure:
-
In an autoclave, combine the imine product (1.0 eq), methanol, and 10% Pd/C.
-
Replace the atmosphere with nitrogen three times, then introduce hydrogen gas to a pressure of 0.8-1.0 MPa.
-
Slowly heat to 70 °C and maintain for 4 hours, or until the reaction is complete as monitored by GC.
-
Cool the reaction, filter to remove the catalyst, and concentrate the filtrate to obtain the crude product.
-
Add n-heptane to the crude product and triturate to obtain 4-Boc-aminopiperidine as a white solid (yield: ~91%).[1]
Hofmann Rearrangement of 4-Piperidinecarboxamide
This method provides a route to N-Boc-4-aminopiperidine starting from the corresponding carboxamide.
Step 1: Boc Protection of 4-Piperidinecarboxamide [3]
Materials:
-
4-Piperidinecarboxamide
-
Distilled water
-
Triethylamine
-
Di-tert-butyl dicarbonate
-
20% Hydrochloric acid
-
Dichloromethane
-
Acetone
Procedure:
-
In a flask, combine 4-piperidinecarboxamide, distilled water, and triethylamine.
-
With stirring at 20-25 °C, add di-tert-butyl dicarbonate dropwise.
-
Stir at room temperature for 8-10 hours.
-
Adjust the pH to 6-7 with 20% hydrochloric acid.
-
Extract with dichloromethane, dry the organic phase, and concentrate.
-
Add acetone and allow to crystallize at low temperature (0-2 °C) for 10-12 hours.
-
Filter to obtain 1-Boc-4-piperidinecarboxamide as a white crystalline powder.
Step 2: Hofmann Rearrangement [3]
Materials:
-
1-Boc-4-piperidinecarboxamide
-
40%-60% Sodium hydroxide solution
-
Bromine
-
10-15% Dilute hydrochloric acid
-
Chloroform
-
Petroleum ether
Procedure:
-
In a flask, add the sodium hydroxide solution and cool to below 25 °C.
-
Add bromine dropwise.
-
Add the 1-Boc-4-piperidinecarboxamide prepared in the previous step.
-
Reflux the mixture for 3-5 hours.
-
Cool to room temperature and slowly adjust the pH to 5 with cold (0-5 °C) dilute hydrochloric acid.
-
Extract with chloroform, dry, and concentrate.
-
Add petroleum ether and crystallize at low temperature (-2 °C) to obtain 1-Boc-4-aminopiperidine as a white crystal (purity >98%).[3]
Synthetic Route Visualization
The following diagram illustrates the general workflows for the three primary synthetic routes discussed, highlighting the key transformations.
Caption: Comparative workflow of major synthetic routes to 4-aminopiperidine.
Conclusion
The choice of synthetic route to 4-aminopiperidine depends on several factors, including the desired scale of production, cost and availability of starting materials, and the specific requirements for purity.
-
Reductive amination offers a straightforward and high-yielding one-pot procedure, making it suitable for laboratory-scale synthesis.
-
The synthesis from N-benzyl-4-piperidone provides excellent yields and purity, making it a strong candidate for industrial-scale production.
-
The Hofmann and Curtius rearrangements offer alternative pathways that may be advantageous depending on the availability of the respective starting materials and the desired functional group tolerance in more complex derivatives.
This guide provides the necessary data and protocols to assist researchers in making an informed decision for the synthesis of the versatile and valuable 4-aminopiperidine building block.
References
Comparative Analysis of HPLC and GC-MS for Purity Assessment of 1-BOC-4-(tosyloxy)piperidine
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is critical to the synthesis of safe and effective active pharmaceutical ingredients (APIs). 1-BOC-4-(tosyloxy)piperidine is a key building block in the synthesis of various pharmaceutical compounds.[1] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this intermediate, complete with supporting experimental methodologies and data presentation.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination of a wide array of organic molecules, particularly those that are non-volatile or thermally labile.[2][3] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method ideal for volatile and thermally stable compounds.[2][3] It separates components of a mixture based on their boiling points and interactions with the stationary phase, with the mass spectrometer providing detailed structural information and selective detection.[4]
Data Presentation: HPLC vs. GC-MS for Purity Analysis
The following table summarizes the key analytical parameters and expected performance for the purity analysis of this compound using HPLC and GC-MS. The data is compiled based on methods for structurally similar compounds.
| Parameter | HPLC | GC-MS |
| Purity (%) | > 99% (typical) | > 99% (typical) |
| Limit of Detection (LOD) | ~0.01% | ~0.001% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.003% |
| Analysis Time | 15-30 minutes | 20-40 minutes |
| Sample Derivatization | Not required | Potentially required if degradation is observed |
| Compound Volatility | Not a limiting factor | Requires thermal stability and volatility |
| Impurity Identification | Possible with MS detector (LC-MS) | Excellent with MS detector |
Experimental Protocols
The following are detailed experimental protocols for the purity analysis of this compound by HPLC and GC-MS. These methods are adapted from established procedures for related N-BOC-piperidine derivatives.[2][4]
HPLC Method
-
Instrumentation: An HPLC system equipped with a UV detector or a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of water and acetonitrile.[2]
GC-MS Method
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Hold: 280 °C for 10 minutes.
-
-
Transfer Line Temperature: 280 °C.[4]
-
Ion Source Temperature: 230 °C.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Mass Scan Range: 40-450 amu.[4]
-
Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
Mandatory Visualizations
Caption: Experimental workflow for purity analysis.
Caption: Logical comparison of analytical methods.
References
Comparative Analysis of Synthetic Pathways for 4-Substituted Piperidines from 1-BOC-4-(tosyloxy)piperidine
For Immediate Release
A comprehensive cost-benefit analysis of various synthetic pathways utilizing 1-BOC-4-(tosyloxy)piperidine as a key intermediate is presented for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of performance, supported by experimental data, for the synthesis of diverse 4-substituted piperidine derivatives, which are crucial scaffolds in medicinal chemistry.
This compound is a versatile building block, prized for the stability of the tert-butyloxycarbonyl (BOC) protecting group and the excellent leaving group properties of the tosyloxy moiety. This combination allows for a wide range of nucleophilic substitution reactions to introduce various functionalities at the 4-position of the piperidine ring. This analysis focuses on three common nucleophilic substitution pathways: azidation, methoxylation, and thiomethylation.
Data Presentation: A Quantitative Comparison
To facilitate a clear and direct comparison of the different synthetic routes, the following table summarizes the key quantitative data for each pathway. The cost analysis is based on a hypothetical 10 mmol scale reaction and current market prices for the necessary reagents.
| Parameter | Pathway 1: Azidation | Pathway 2: Methoxylation | Pathway 3: Thiomethylation |
| Product | tert-Butyl 4-azidopiperidine-1-carboxylate | tert-Butyl 4-methoxypiperidine-1-carboxylate | tert-Butyl 4-(methylthio)piperidine-1-carboxylate |
| Nucleophile | Sodium Azide (NaN₃) | Sodium Methoxide (NaOMe) | Sodium Thiomethoxide (NaSMe) |
| Reported Yield | 91%[1] | ~85% (estimated) | ~90% (estimated) |
| Reaction Time | 12 hours | 16 hours | 12 hours |
| Starting Material Cost (10 mmol) | ~$80.00 | ~$80.00 | ~$80.00 |
| Nucleophile Cost (12 mmol) | ~$1.00 | ~$0.50 | ~$15.00 |
| Total Reagent Cost (per 10 mmol reaction) | ~$81.00 | ~$80.50 | ~$95.00 |
| Cost per gram of Product | ~$4.00 | ~$3.95 | ~$4.85 |
Note: Estimated yields for Pathways 2 and 3 are based on typical yields for similar nucleophilic substitution reactions. Prices are approximate and subject to change based on supplier and purity.
Experimental Protocols
Detailed methodologies for the key synthetic pathways are provided below to ensure reproducibility and facilitate informed decision-making.
Pathway 1: Synthesis of tert-Butyl 4-azidopiperidine-1-carboxylate
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure: A solution of this compound (10.0 g, 28.1 mmol) and sodium azide (2.19 g, 33.7 mmol) in DMF (100 mL) is heated at 80°C for 12 hours. The reaction mixture is then cooled to room temperature, and water (200 mL) is added. The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product. Purification by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) yields tert-butyl 4-azidopiperidine-1-carboxylate as a colorless oil (Yield: 91%).[1]
Pathway 2: Synthesis of tert-Butyl 4-methoxypiperidine-1-carboxylate
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Water
-
Dichloromethane (DCM)
Procedure: To a solution of this compound (5.0 g, 14.0 mmol) in methanol (50 mL) is added sodium methoxide (0.91 g, 16.8 mmol). The reaction mixture is stirred at reflux for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water (50 mL) and dichloromethane (50 mL). The aqueous layer is extracted with dichloromethane (2 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to give tert-butyl 4-methoxypiperidine-1-carboxylate.
Pathway 3: Synthesis of tert-Butyl 4-(methylthio)piperidine-1-carboxylate
Materials:
-
This compound
-
Sodium thiomethoxide (NaSMe)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure: A mixture of this compound (3.55 g, 10.0 mmol) and sodium thiomethoxide (0.84 g, 12.0 mmol) in DMF (40 mL) is stirred at 60°C for 12 hours. The reaction is cooled to room temperature and quenched with water (80 mL). The product is extracted with ethyl acetate (3 x 40 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield tert-butyl 4-(methylthio)piperidine-1-carboxylate.
Mandatory Visualizations
To further elucidate the synthetic pathways and their logical relationships, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathways from this compound.
Caption: General experimental workflow for nucleophilic substitution.
Conclusion
The choice of synthetic pathway for the functionalization of this compound depends on a balance of factors including desired functionality, reaction yield, and cost of reagents. The azidation pathway offers a high yield with a relatively low-cost nucleophile. The methoxylation route is the most cost-effective in terms of the nucleophile, though the yield may be slightly lower. The thiomethylation pathway provides a good yield but is the most expensive option due to the higher cost of sodium thiomethoxide. This guide provides the necessary data for researchers to make an informed decision based on the specific needs of their project.
References
A Researcher's Guide to Piperidine Synthesis: Benchmarking New Methods Against Established Protocols
For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of modern medicine, forming the core of numerous pharmaceuticals. The development of efficient and selective methods for its synthesis is therefore of paramount importance. This guide provides an objective comparison of emerging piperidine synthesis techniques against established protocols, supported by experimental data, to aid in the selection of the most appropriate method for a given research endeavor.
Executive Summary
The synthesis of piperidines has traditionally been dominated by robust methods such as the catalytic hydrogenation of pyridines and the aza-Diels-Alder reaction. While effective, these methods can be limited by harsh reaction conditions, substrate scope, and stereocontrol. In recent years, a new wave of synthetic strategies has emerged, leveraging advances in catalysis to offer milder conditions, enhanced functional group tolerance, and superior stereoselectivity. This guide presents a comparative analysis of these novel approaches—including iridium-catalyzed ionic hydrogenation, rhodium-catalyzed asymmetric transfer hydrogenation, and innovative biocatalytic and photocatalytic methods—against their established counterparts.
Data Presentation: A Comparative Analysis of Piperidine Synthesis Methods
The following table summarizes the key performance indicators for a selection of established and novel piperidine synthesis methods. The data has been compiled from various sources to provide a comparative overview. It is important to note that direct comparisons can be challenging due to the use of different substrates and reaction conditions in the original research.
| Method | Catalyst / Reagent | Substrate Scope | Yield (%) | Diastereo-selectivity (d.r.) | Enantio-selectivity (e.e. %) | Reaction Conditions | Key Advantages | Key Limitations |
| Established Methods | ||||||||
| Catalytic Hydrogenation | PtO₂, Pd/C, Rh₂O₃, Ru/C | Broad (various substituted pyridines) | Generally >90 | Substrate dependent, often cis-selective | Not inherently enantioselective | High H₂ pressure (5-70 bar), elevated temp. (40-100°C) | High yields, readily available catalysts, scalable.[1][2] | Harsh conditions, limited functional group tolerance, lack of enantiocontrol. |
| Aza-Diels-Alder Reaction | Lewis acids (e.g., BF₃·OEt₂) / Organocatalysts | Electron-rich dienes and imines | 60-90 | Good to excellent, endo/exo selectivity can be controlled | Can be made highly enantioselective with chiral catalysts.[3] | Varies (can be mild to moderate heating) | Good for constructing complex piperidines, can be highly stereoselective.[3][4] | Limited to specific diene and dienophile combinations.[1] |
| New Methods | ||||||||
| Iridium-Catalyzed Ionic Hydrogenation | [Ir(ppy)₂(dtbbpy)]PF₆ | Broad (functionalized pyridines) | 72-99 | High (often >20:1) | Not inherently enantioselective | Mild (25-80°C), H₂ (balloon or low pressure) | Excellent functional group tolerance (nitro, azido, bromo, etc.), mild conditions, scalable.[5][6][7] | Requires specialized iridium catalyst. |
| Rh-Catalyzed Asymmetric Transfer Hydrogenation | [Cp*RhCl₂]₂ / Chiral Amine | Pyridinium salts | 70-98 | High (single diastereomer) | Up to 99% | Mild (40°C), uses formic acid as H₂ source | Excellent enantioselectivity, avoids high-pressure H₂, good functional group tolerance.[8][9] | Requires pre-formation of pyridinium salts. |
| Biocatalysis & Radical Cross-Coupling | Hydroxylase enzymes / Ni-electrocatalysis | Carboxylated piperidines | Good to excellent | High | High (enantiospecific) | Mild (often room temperature) | Highly selective, environmentally friendly, can create complex 3D structures.[9][10][11][12] | Substrate scope can be limited by enzyme specificity, multi-step process. |
| Photocatalysis (α-Amino C-H Arylation) | Ir(ppy)₃ | Substituted piperidines | 60-90 | High | Not applicable | Mild (visible light, room temperature) | Direct functionalization of C-H bonds, mild conditions. | Requires specific photocatalysts and light source. |
Experimental Protocols: Key Methodologies in Detail
Established Method: Catalytic Hydrogenation of 2-Substituted Pyridines using PtO₂
This protocol describes a standard procedure for the hydrogenation of a 2-substituted pyridine to the corresponding cis-piperidine.
Materials:
-
2-Substituted pyridine (1.0 mmol)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 0.05 mmol, 5 mol%)
-
Glacial acetic acid (5 mL)
-
High-pressure autoclave reactor
-
Hydrogen gas source
Procedure:
-
To a glass liner of a high-pressure autoclave, add the 2-substituted pyridine (1.0 mmol) and glacial acetic acid (5 mL).
-
Carefully add the PtO₂ catalyst (0.05 mmol) to the solution.
-
Seal the autoclave and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the reactor with hydrogen gas to 50-70 bar.[1]
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude piperidine product.
-
Purify the product by column chromatography on silica gel if necessary.
New Method: Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt
This protocol outlines the asymmetric hydrogenation of an N-benzyl-2-phenylpyridinium bromide, a representative example of modern iridium-catalyzed methods.[5][13][14]
Materials:
-
N-benzyl-2-phenylpyridinium bromide (0.25 mmol)
-
[{Ir(cod)Cl}₂] (0.0025 mmol, 1 mol%)
-
(R)-SYNPHOS (0.0055 mmol, 2.2 mol%)
-
Toluene/Dichloromethane (1:1, 3 mL)
-
High-pressure autoclave reactor
-
Hydrogen gas source
Procedure:
-
In a nitrogen-filled glovebox, prepare a solution of [{Ir(cod)Cl}₂] (1.7 mg, 0.0025 mmol) and (R)-SYNPHOS (3.5 mg, 0.0055 mmol) in a 1:1 mixture of toluene and dichloromethane (1.0 mL). Stir for 20-30 minutes at room temperature.
-
In a separate vial, dissolve N-benzyl-2-phenylpyridinium bromide (0.25 mmol) in the remaining 2.0 mL of the solvent mixture.
-
Transfer the catalyst solution to the substrate solution via syringe.
-
Place the vial in a high-pressure autoclave. Seal the reactor and purge with nitrogen, then hydrogen.
-
Pressurize the reactor to 600 psi with hydrogen gas.[5]
-
Stir the reaction at 28°C for 24 hours.
-
After the reaction, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the chiral piperidine product.
New Method: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of a Pyridinium Salt
This protocol details the synthesis of a chiral piperidine from a pyridinium salt using formic acid as a hydrogen source, showcasing a transfer hydrogenation approach.[8][9][15][16]
Materials:
-
2-Substituted pyridinium salt (0.5 mmol)
-
[Cp*RhCl₂]₂ (0.005 mmol, 1 mol%)
-
(R)-1-Phenylethylamine (PEA, 5.0 mmol, 10 equiv.)
-
Formic acid (24 mmol, 48 equiv.)
-
Dichloromethane (DCM)/Water (15:1, 4.0 mL)
Procedure:
-
To a reaction vial, add the 2-substituted pyridinium salt (0.5 mmol), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol), and a magnetic stir bar.
-
Add the DCM/water solvent mixture (4.0 mL).
-
Add (R)-1-phenylethylamine (0.64 mL, 5.0 mmol) followed by formic acid (0.91 mL, 24 mmol).
-
Seal the vial and stir the mixture at 40°C for 22 hours in air.[8]
-
After cooling to room temperature, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the enantioenriched piperidine.
Visualizing the Workflow and Decision-Making Process
The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for comparing piperidine synthesis methods and a decision tree for selecting an appropriate method.
Caption: Generalized workflow for comparing piperidine synthesis methods.
Caption: Decision tree for selecting a piperidine synthesis method.
Conclusion
The field of piperidine synthesis is undergoing a significant evolution, with new catalytic methods offering compelling alternatives to established protocols. For syntheses requiring high functional group tolerance and mild conditions, iridium-catalyzed ionic hydrogenation stands out. When high enantioselectivity is the primary goal, rhodium-catalyzed asymmetric transfer hydrogenation presents a powerful option. Biocatalytic and photocatalytic methods, while still maturing, offer unique advantages in terms of selectivity and sustainability.
Ultimately, the choice of synthetic method will depend on the specific target molecule, the required scale, and the available resources. This guide serves as a starting point for researchers to navigate the expanding landscape of piperidine synthesis and to select the most effective and efficient route for their specific needs.
References
- 1. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Enantioselective (Formal) Aza-Diels-Alder Reactions with Non-Danishefsky-Type Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hwu-staging.elsevierpure.com [hwu-staging.elsevierpure.com]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Iridium-catalyzed asymmetric, complete hydrogenation of pyrimidinium salts under batch and flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. Piperidine synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 13. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 16. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
Safety Operating Guide
Personal protective equipment for handling 1-BOC-4-(tosyloxy)piperidine
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety, handling, and disposal information for 1-BOC-4-(tosyloxy)piperidine, a key reagent in pharmaceutical research and development. Adherence to these guidelines is paramount for ensuring laboratory safety and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles compliant with EN 166 or ANSI Z87.1 standards. A full face shield is recommended if there is a significant risk of splashing.[2][3] | To protect eyes from dust particles and potential splashes of solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or neoprene).[3] Gloves should be inspected for degradation or punctures before use and changed frequently.[3] | To prevent skin contact with the compound. |
| Body Protection | A standard, flame-resistant laboratory coat, fully buttoned, to cover skin and personal clothing.[3][4] | To protect skin and clothing from contamination. |
| Respiratory Protection | All handling should be conducted in a properly functioning chemical fume hood.[3] If a fume hood is not available or if dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate organic vapor cartridge should be used.[2][4] | To prevent inhalation of the powdered compound or its vapors. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and maintain the compound's stability.
Storage and Stability
Proper storage is essential for maintaining the chemical's integrity.
Table 2: Storage Conditions
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place.[5][6] |
| Ventilation | Store in a well-ventilated area.[1][5] |
| Container | Keep container tightly closed.[5][6] |
| Incompatibilities | Store away from strong oxidizing agents.[6][7] |
Experimental Protocols
Weighing and Solution Preparation
-
Preparation : Before handling, ensure the chemical fume hood is operational and the workspace is clean and uncluttered.[3] Have spill control materials readily available.[3]
-
Weighing : Carefully weigh the solid this compound within the fume hood. Use a disposable weighing boat to prevent contamination.[3]
-
Dissolving : Add the desired solvent to the vessel containing the compound. Keep the container covered as much as possible during this process to minimize vapor release.[3]
Spill Cleanup Procedure
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.[2]
-
Containment : For solid spills, carefully cover the area with a damp paper towel to avoid generating dust.[2] For liquid spills, use absorbent materials to contain the spill.[2]
-
Cleanup : Wearing appropriate PPE, gently clean the affected area. For wetted solid spills, carefully scoop the material into a designated hazardous waste container.[2]
-
Decontamination : Wipe the spill area with a suitable solvent (e.g., ethanol or methanol), followed by a thorough wash with soap and water.[2] All cleanup materials must be disposed of as hazardous waste.[2]
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous chemical waste.
Solid Waste
Collect solid waste and contaminated materials (e.g., weighing boats, pipette tips) in a clearly labeled, sealed container.[2]
Liquid Waste
Collect liquid waste in a separate, labeled, and sealed waste container.[2]
Disposal Method
Engage a licensed professional waste disposal service for the final disposal of the chemical waste.[5][7] Do not dispose of this chemical down the drain.[5][7]
Workflow and Safety Diagram
Caption: Workflow for safely handling this compound.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
